Fmoc-D-Phe(2-F)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHOAMSIDCQWEW-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Fmoc-D-Phe(2-F)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(2-F)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-2-fluoro-D-phenylalanine, is a synthetic amino acid derivative that plays a crucial role in modern solid-phase peptide synthesis (SPPS). The incorporation of a fluorine atom onto the phenyl ring of D-phenylalanine offers unique advantages in the design and development of novel peptides with enhanced biological activity and stability. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and a discussion of its potential applications in drug discovery and development.
Core Chemical Properties
This compound is a white to off-white solid powder.[1][2][3] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₀FNO₄ | [4] |
| Molecular Weight | 405.42 g/mol | [4] |
| CAS Number | 198545-46-9 | |
| Appearance | White to off-white solid | [1][2][3] |
| Purity | ≥98.0% (HPLC) | |
| Solubility | Soluble in DMSO (100 mg/mL) | [1][3] |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1][4] |
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)
The use of this compound in SPPS follows standard procedures for Fmoc-protected amino acids. The Fmoc group provides a base-labile protecting group for the α-amino function, allowing for iterative deprotection and coupling cycles to build a peptide chain on a solid support.
Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step to expose the N-terminal amine for the subsequent coupling reaction. This is typically achieved using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).
Protocol: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.[5]
-
Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 2-5 minutes.[6]
-
Filtration: Drain the piperidine solution.
-
Second Deprotection: Add a fresh portion of 20% (v/v) piperidine in DMF and agitate for an additional 5-20 minutes at room temperature.[5][6]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times with 10 mL/g of resin) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]
-
Confirmation (Optional): A Kaiser test (ninhydrin test) can be performed on a small sample of the resin to confirm the complete removal of the Fmoc group and the presence of a free primary amine.[7]
Fmoc Deprotection Workflow
Amino Acid Coupling
Following Fmoc deprotection, the next amino acid in the sequence, in this case, this compound, is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain. A common and efficient method for this is activation with HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Protocol: HBTU-Mediated Coupling
-
Amino Acid Activation: In a separate vessel, dissolve this compound (2-5 equivalents relative to resin loading), HBTU (1.95-4 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2-5 equivalents) in DMF.[8][9] A racemization suppressor like 1-hydroxybenzotriazole (HOBt) can also be added.[8]
-
Pre-activation: Allow the activation mixture to stand for a few minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 10-60 minutes, or until a negative Kaiser test indicates the completion of the coupling reaction.[8][10]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Amino Acid Coupling Workflow
Applications in Drug Development and Research
The introduction of fluorine into amino acids like phenylalanine can significantly modulate the properties of peptides.[11] Fluorine's high electronegativity and small size can influence a peptide's conformation, hydrophobicity, metabolic stability, and binding affinity to its target.[11]
Enhanced Biological Activity
The substitution of fluorine can lead to enhanced biological activity. For instance, the replacement of a phenylalanine residue with para-fluorophenylalanine in a thrombin receptor-tethered ligand peptide resulted in a four-fold increase in activity.[12] This suggests that the electronic properties of the fluorinated aromatic ring can lead to more favorable interactions with the receptor binding site.[12] This makes this compound a valuable building block for the synthesis of peptide-based therapeutics with improved potency.
Increased Metabolic Stability
Peptides are often susceptible to enzymatic degradation in vivo, which limits their therapeutic potential. The presence of unnatural amino acids, such as 2-fluoro-D-phenylalanine, can confer resistance to proteases. The C-F bond is strong and the steric and electronic changes introduced by fluorine can hinder recognition by proteolytic enzymes, thereby increasing the half-life of the peptide drug.
Probing Protein Structure and Function
Fluorinated amino acids are also valuable tools in biochemical and biophysical studies. The fluorine atom can serve as a sensitive NMR probe (¹⁹F NMR) to investigate protein structure, dynamics, and interactions with other molecules.[13] The site-specific incorporation of this compound allows researchers to introduce a unique spectroscopic label into a peptide or protein of interest.
Conclusion
This compound is a key reagent for the synthesis of novel peptides with potentially enhanced therapeutic properties. Its straightforward integration into standard Fmoc-based solid-phase peptide synthesis protocols allows for the rational design of peptides with improved biological activity, increased metabolic stability, and unique biophysical characteristics. As the demand for more potent and stable peptide-based drugs continues to grow, the use of fluorinated amino acid derivatives like this compound will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Amino acid coupling at room temperature. [bio-protocol.org]
- 10. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential roles of two consecutive phenylalanine residues in thrombin receptor-tethered ligand peptides (SFFLRNP) in thrombin receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-D-Phe(2-F)-OH molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides core technical specifications for the compound Fmoc-D-Phe(2-F)-OH, a derivative of phenylalanine commonly used in peptide synthesis.
Chemical Identity and Properties
This compound, also known as Fmoc-2-fluoro-D-phenylalanine, is a synthetic amino acid derivative. The presence of a fluorine atom on the phenyl ring can alter the conformational properties and metabolic stability of peptides incorporating this moiety. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the amine functionality, essential for solid-phase peptide synthesis.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. This data is critical for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.
| Parameter | Value | Citations |
| Molecular Formula | C₂₄H₂₀FNO₄ | [1][2][3][4][5] |
| Molecular Weight | 405.42 g/mol | [1][2][3][4][6] |
| CAS Number | 198545-46-9 | [1][2][4] |
| Appearance | White to off-white solid | [1][5] |
Methodologies and Visualizations
Detailed experimental protocols for the use of this compound are specific to the desired application (e.g., a particular peptide synthesis) and are beyond the scope of this technical data sheet. Similarly, as a single chemical reagent, it is not associated with a biological signaling pathway.
The logical relationship of the core data is presented below.
Caption: Core chemical properties of this compound.
References
An In-depth Technical Guide to Fmoc-D-Phe(2-F)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(2-F)-OH, with the CAS number 198545-46-9, is a fluorinated derivative of the amino acid D-phenylalanine. The incorporation of a fluorine atom at the ortho-position of the phenyl ring and the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine make this compound a valuable building block in solid-phase peptide synthesis (SPPS). The unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, altered electronic properties, and conformational constraints, have positioned this compound as a key reagent in the development of novel peptide-based therapeutics with enhanced pharmacological profiles. This guide provides a comprehensive overview of its properties, synthesis, and applications.
Physicochemical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 198545-46-9 |
| Molecular Formula | C₂₄H₂₀FNO₄ |
| Molecular Weight | 405.42 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% (HPLC) |
| Storage Temperature | 2-8°C |
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the fluorenyl group, the aromatic protons of the 2-fluorophenyl ring (with characteristic splitting due to fluorine coupling), and the α- and β-protons of the amino acid backbone. |
| ¹³C NMR | Resonances for the carbons of the Fmoc group, the fluorinated phenyl ring (with C-F coupling), and the carbonyl, α-, and β-carbons of the amino acid. |
| FT-IR (cm⁻¹) | Characteristic peaks for O-H (carboxylic acid), N-H (amide), C=O (carbonyls of the Fmoc and carboxylic acid groups), and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the enantioselective synthesis of this compound is not widely published. However, it can be prepared by two main strategies:
-
Fmoc protection of commercially available D-2-fluorophenylalanine: This is the most straightforward approach.
-
Enantioselective synthesis of D-2-fluorophenylalanine followed by Fmoc protection.
A general protocol for the Fmoc protection of an amino acid is as follows:
Materials:
-
D-2-fluorophenylalanine
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate or another suitable base
-
Dioxane and water
-
Diethyl ether or ethyl acetate
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve D-2-fluorophenylalanine in an aqueous solution of sodium bicarbonate.
-
Slowly add a solution of Fmoc-OSu or Fmoc-Cl in dioxane to the amino acid solution with vigorous stirring.
-
Maintain the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether or ethyl acetate to remove unreacted Fmoc reagent.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the Fmoc-protected amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the product from a suitable solvent system to obtain pure this compound.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This compound is utilized in standard Fmoc-based SPPS protocols. The following is a generalized workflow for the incorporation of this amino acid into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Washing solvents
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.
-
Coupling:
-
Pre-activate this compound by dissolving it with a coupling reagent and a base in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for the required time (typically 1-2 hours).
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.
-
Final Deprotection and Cleavage: Once the peptide synthesis is complete, perform a final Fmoc deprotection. Then, treat the resin with a cleavage cocktail (e.g., TFA-based) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis
Caption: A generalized workflow for the incorporation of this compound in solid-phase peptide synthesis.
Illustrative Signaling Pathway: G-Protein Coupled Receptor (GPCR)
Peptides containing modified amino acids like D-2-fluorophenylalanine are often designed to target GPCRs with improved affinity and stability. The following diagram illustrates a generic GPCR signaling cascade that such a peptide might modulate.
Caption: An example of a GPCR signaling pathway that can be targeted by peptides containing modified amino acids.
Applications in Drug Development
The introduction of a fluorine atom into the phenylalanine side chain has profound effects on the properties of peptides, making this compound a valuable tool for medicinal chemists.
-
Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making the aromatic ring less susceptible to enzymatic hydroxylation, a common metabolic pathway for phenylalanine-containing peptides. The D-configuration of the amino acid also provides resistance to proteolysis.
-
Modulation of Receptor Binding: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially influencing cation-π or π-π stacking interactions with the target receptor. This can lead to changes in binding affinity and selectivity.
-
Conformational Control: The steric bulk and electronic properties of the fluorine atom can restrict the conformational freedom of the peptide backbone and the amino acid side chain, pre-organizing the peptide into a bioactive conformation.
Conclusion
This compound is a specialized amino acid derivative that offers significant advantages for the design and synthesis of peptide-based drugs. Its ability to enhance metabolic stability, modulate receptor interactions, and influence peptide conformation makes it a powerful tool for overcoming some of the inherent limitations of native peptides as therapeutic agents. While detailed synthetic and spectroscopic data remain somewhat limited in publicly accessible literature, the general principles of its synthesis and application in SPPS are well-established. As the field of peptide therapeutics continues to grow, the use of fluorinated amino acids like this compound is expected to play an increasingly important role in the development of next-generation drug candidates.
A Technical Guide to 2-Fluorophenylalanine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery and development. Among these, fluorinated amino acids, and specifically 2-fluorophenylalanine (2-F-Phe), offer a unique toolset to modulate the physicochemical and biological properties of peptides. This technical guide provides an in-depth overview of the synthesis, properties, and applications of 2-fluorophenylalanine derivatives in peptide science, complete with experimental protocols and data-driven insights.
Core Concepts: The Impact of ortho-Fluorination
The introduction of a fluorine atom at the ortho position of the phenylalanine side chain imparts several significant changes to the amino acid's properties, which can be leveraged to enhance peptide characteristics:
-
Electronic Effects: Fluorine is the most electronegative element, and its placement on the aromatic ring alters the electronic distribution. This can influence cation-π interactions and hydrogen bond accepting capabilities, potentially modulating receptor binding affinity and specificity.
-
Conformational Constraints: The steric bulk of the fluorine atom can restrict the rotational freedom of the phenyl ring, influencing the local peptide conformation and potentially pre-organizing the peptide into a bioactive conformation.
-
Metabolic Stability: The strong carbon-fluorine bond can enhance resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life of the peptide therapeutic.[1][2]
-
Hydrophobicity: Fluorination generally increases the hydrophobicity of the amino acid side chain, which can affect peptide solubility, aggregation, and interaction with biological membranes.
-
¹⁹F NMR Probe: The fluorine atom serves as a sensitive nuclear magnetic resonance (NMR) probe, allowing for detailed studies of peptide structure, dynamics, and interactions with binding partners without the need for isotopic labeling.
Data Presentation: Physicochemical and Spectroscopic Properties
Quantitative data is crucial for the rational design of peptides incorporating 2-fluorophenylalanine. The following tables summarize key physicochemical and spectroscopic parameters.
Table 1: Physicochemical Properties of Phenylalanine and 2-Fluorophenylalanine
| Property | Phenylalanine | 2-Fluorophenylalanine | Reference |
| Molecular Weight ( g/mol ) | 165.19 | 183.18 | [3] |
| pKa (α-COOH) | ~2.2 | ~2.21 | [4] |
| pKa (α-NH₃⁺) | ~9.3 | - | |
| XLogP3 | -1.4 | -1.3 | [3][4][5] |
Table 2: Proteolytic Stability of Peptides - A Qualitative Comparison
While specific kinetic data for 2-F-Phe-containing peptides is sparse in readily available literature, general trends indicate that fluorination can impact proteolytic stability. The effect is highly dependent on the specific peptide sequence, the position of the fluorinated residue relative to the cleavage site, and the protease .[6][7]
| Enzyme | General Effect of Aromatic Fluorination |
| Trypsin | Modest increase in stability observed in some cases.[2] |
| Chymotrypsin | Variable; can lead to either increased or decreased susceptibility to cleavage.[6][7] |
| Pepsin | Complex and unpredictable effects on stability.[6] |
| Plasma Proteases | Generally expected to increase stability and in vivo half-life.[1] |
Table 3: Representative ¹⁹F NMR Chemical Shifts for Fluorophenylalanines
The ¹⁹F NMR chemical shift of 2-fluorophenylalanine is sensitive to its local environment within a peptide. Shifts are typically reported relative to a standard such as trifluoroacetic acid (TFA) or CFCl₃. The following provides an indication of the chemical shift ranges observed.
| Compound/Environment | Approximate ¹⁹F Chemical Shift Range (ppm from TFA) | Reference |
| 2-Fluorophenylalanine (in Lysozyme) | 7.4 ppm total range observed | [8] |
| 3-Fluorophenylalanine (in Lysozyme) | 1.0 ppm total range observed | [8] |
| 4-Fluorophenylalanine (in Lysozyme) | 4.8 ppm total range observed | [8] |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and analysis of peptides containing 2-fluorophenylalanine.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a 2-F-Phe Containing Peptide
This protocol outlines the manual synthesis of a generic pentapeptide (e.g., Tyr-Gly-Gly-2-F-Phe-Leu) on a Rink Amide resin using Fmoc/tBu chemistry.
1. Resin Preparation and Swelling:
- Place Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g substitution) in a fritted syringe reaction vessel.
- Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL).
- Swell the resin in DMF for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a 20% solution of piperidine in DMF (10 mL) to the resin.
- Agitate for 3 minutes.
- Drain the solution.
- Add a fresh 20% solution of piperidine in DMF (10 mL).
- Agitate for 10 minutes.
- Drain and wash the resin thoroughly with DMF (5 x 10 mL).
3. Amino Acid Coupling (Example: Coupling Fmoc-L-2-Fluorophenylalanine):
- In a separate vial, dissolve Fmoc-L-2-fluorophenylalanine (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
- Drain the DMF from the resin and add the activated amino acid solution.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and dichloromethane (DCM) (3 x 10 mL).
- Perform a Kaiser test to confirm complete coupling (a negative result indicates a successful coupling).
4. Repeat Cycles:
- Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Gly, Gly, Tyr).
5. Final Fmoc Deprotection:
- After the final coupling, perform the Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
- Wash the resin with DCM (5 x 10 mL) and dry under a stream of nitrogen.
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
- Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.
- Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the crude peptide.
- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.
- Dry the crude peptide under vacuum.
Protocol 2: Purification and Analysis by Reverse-Phase HPLC (RP-HPLC)
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
- Filter the sample through a 0.45 µm syringe filter.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a wider bore for preparative).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A typical gradient for a pentapeptide would be a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized for the specific peptide.[9]
- Flow Rate: 1 mL/min for analytical or higher for preparative, depending on the column dimensions.
- Detection: UV absorbance at 214 nm and 280 nm.
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the major peptide peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC.
- Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
4. Lyophilization:
- Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Mandatory Visualizations
Signaling Pathway
The incorporation of 2-fluorophenylalanine can be used to create antagonists for G protein-coupled receptors (GPCRs), such as the cholecystokinin 2 receptor (CCK2R). Gastrazole, a CCK2R antagonist, contains a 2-fluoro-L-phenylalanine derivative.[1] The diagram below illustrates the canonical signaling pathway of the CCK2R, which is inhibited by such antagonists.
Experimental Workflows
The synthesis and screening of peptide libraries containing 2-fluorophenylalanine are powerful methods for drug discovery. The following diagrams illustrate the workflows for solid-phase peptide synthesis and a one-bead-one-compound library screening.
Conclusion
2-Fluorophenylalanine and its derivatives are invaluable tools in modern peptide chemistry. By carefully considering the effects of ortho-fluorination, researchers can rationally design peptides with enhanced stability, conformational preferences, and biological activity. The provided protocols and data serve as a foundation for the successful synthesis and application of these powerful building blocks in the development of novel peptide-based therapeutics and research probes. Further exploration into the quantitative effects of 2-fluorophenylalanine on proteolytic stability and its precise influence on various signaling pathways will continue to expand its utility in the field.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-L-phenylalanine | C9H10FNO2 | CID 716319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 9. peptide.com [peptide.com]
The Role of Fluorine in D-Phenylalanine Analogues: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical and biological characteristics.[1][2] This is particularly true for amino acids and peptides, where fluorination can enhance metabolic stability, modulate bioactivity, and provide a valuable probe for studying molecular interactions.[1][2][3] This technical guide provides an in-depth exploration of the role of fluorine in D-phenylalanine analogues, a class of compounds with significant potential in drug discovery and development. We will delve into their synthesis, biological evaluation, and the mechanistic insights gained through their application, with a focus on providing practical data and methodologies for researchers in the field.
The Impact of Fluorination on Physicochemical Properties
The introduction of fluorine into the D-phenylalanine scaffold can lead to a range of predictable yet powerful modifications of its properties. These changes are fundamental to the enhanced therapeutic potential of the resulting analogues.
Key Physicochemical Modifications:
-
Electronic Effects: Fluorine is the most electronegative element, and its introduction into the phenyl ring of D-phenylalanine withdraws electron density, altering the electrostatic potential of the aromatic ring. This can influence cation-π interactions, which are crucial for many protein-ligand binding events.[4][5]
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Introducing fluorine at sites susceptible to metabolic oxidation by cytochrome P450 enzymes can significantly increase the metabolic stability and half-life of a drug.[6]
-
Conformational Effects: The size of fluorine is only slightly larger than that of hydrogen, allowing it to act as a "super-hydrogen" that can induce subtle but significant changes in molecular conformation. These conformational shifts can lock a molecule into a bioactive conformation, enhancing its affinity for a target receptor or enzyme.
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can influence a drug's ionization state at physiological pH and, consequently, its absorption, distribution, and target engagement.
Synthesis of Fluorinated D-Phenylalanine Analogues
A variety of synthetic strategies have been developed to introduce fluorine into the D-phenylalanine scaffold, either on the aromatic ring or on the amino acid backbone. The choice of method often depends on the desired position of the fluorine atom(s) and the required stereochemistry.
Common Synthetic Approaches:
-
Erlenmeyer Azalactone Synthesis: This classical method involves the condensation of a fluorinated benzaldehyde with N-acetylglycine to form an azalactone, which can then be reduced and hydrolyzed to yield the corresponding fluorinated phenylalanine.[1][2]
-
Asymmetric Hydrogenation: Chiral catalysts can be used to hydrogenate a fluorinated dehydroamino acid precursor, yielding the desired D-enantiomer with high enantiomeric excess.
-
Enzymatic Resolution: Enzymes such as aminoacylases can be used to selectively hydrolyze one enantiomer of a racemic mixture of N-acyl-fluorinated phenylalanines, allowing for the separation of the D- and L-isomers.[2]
-
Nucleophilic Fluorination: Radiofluorination with [¹⁸F]fluoride is a key method for synthesizing PET imaging agents. This often involves the displacement of a leaving group on a suitable precursor with [¹⁸F]F⁻.[1][7]
Detailed Experimental Protocol: Synthesis of 4-Fluoro-D,L-phenylalanine via Copper-Mediated Radiofluorination
This protocol describes a general approach for the synthesis of 4-[¹⁸F]fluoro-D,L-phenylalanine, a common PET tracer, adapted from copper-mediated radiofluorination methods.[7]
Materials:
-
N-Boc-4-(pinacolato)boronate-D,L-phenylalanine ethyl ester (precursor)
-
[¹⁸F]Fluoride
-
Copper(II) triflate pyridine complex (Cu(OTf)₂(Py)₄)
-
Dimethylacetamide (DMA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative C18 column
Procedure:
-
[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride solution is azeotropically dried with acetonitrile under a stream of nitrogen.
-
Radiofluorination Reaction: The precursor (e.g., 15-20 µmol) and the copper catalyst (e.g., 5-6 µmol) are dissolved in DMA (1 mL). The dried [¹⁸F]fluoride is added to this solution.
-
Heating: The reaction mixture is heated at 110 °C for 20 minutes.[7]
-
Deprotection: After cooling, the reaction mixture is treated with concentrated HCl and heated to hydrolyze the ester and remove the Boc protecting group.
-
Neutralization and Purification: The solution is neutralized with NaOH and then purified using SPE cartridges to remove unreacted fluoride and other impurities.
-
HPLC Purification: The final product is purified by semi-preparative HPLC to isolate the 4-[¹⁸F]fluoro-D,L-phenylalanine. The product is collected, and the solvent is evaporated.
-
Formulation: The purified product is formulated in a physiologically compatible solution for in vivo use.
Quantitative Data on the Biological Activity of Fluorinated Phenylalanine Analogues
The biological effects of fluorinated D-phenylalanine analogues have been quantified in various assays. The tables below summarize key data on their interaction with D-amino acid oxidase (DAAO) and their pharmacokinetic properties.
Table 1: Inhibition of D-Amino Acid Oxidase (DAAO) by Various Compounds
| Compound | IC₅₀ (µM) | Inhibition Type | Source |
| 5-Methylpyrazole-3-carboxylic acid | 0.9 | Not specified | [8] |
| 3-Hydroxyquinolin-2(1H)-one | 0.004 | Not specified | [8] |
| 6-Chloro-benzo[d]isoxazol-3-ol (CBIO) | 0.188 | Competitive (with D-serine) | [8] |
| (S)-2-Aminooxy-3-phenylpropanoic acid | Ki = 7 ± 2 nM | Slow-binding | [9] |
Note: Data for specific fluorinated D-phenylalanine analogues as DAAO inhibitors is limited in the reviewed literature. The compounds listed are known DAAO inhibitors and provide a reference for the potency that can be achieved.
Table 2: Pharmacokinetic Parameters of Fluorinated Amino Acid Analogues
| Compound | Animal Model | Bioavailability (%) | t₁/₂ (h) | Cmax (mg/L) | Source |
| D-Phenylalanine | Rat (nasal) | 35.2 | - | - | [10] |
| L-Phenylalanine | Rat (nasal) | 96.3 (5 mg/kg) | - | - | [10] |
| Fluorodopa F-18 | Human (IV) | - | 1-3 (plasma) | - | [11] |
| p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine (FEP) | Rat (IV) | - | - | - | |
| p-(3-[¹⁸F]fluoropropyl)-L-phenylalanine (FPP) | Rat (IV) | - | - | - |
Note: This table includes data for both D- and L-isomers to provide a comparative context for bioavailability and pharmacokinetics.
Experimental Protocols for Biological Evaluation
D-Amino Acid Oxidase (DAAO) Activity Assay (Fluorometric)
This protocol is adapted from established fluorometric assays for DAAO activity.[12][13]
Principle: D-amino acid oxidase catalyzes the oxidative deamination of a D-amino acid substrate to produce an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe into a highly fluorescent product. The increase in fluorescence is proportional to the DAAO activity.
Materials:
-
D-Alanine (or other D-amino acid substrate)
-
D-Amino Acid Oxidase (from porcine kidney)
-
Horseradish Peroxidase (HRP)
-
Fluorometric Probe (e.g., Amplex Red)
-
10X Assay Buffer
-
96-well black microtiter plate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer by diluting the 10X stock with deionized water.
-
Prepare D-Alanine standards of known concentrations in 1X Assay Buffer.
-
Prepare the Reaction Mix containing the fluorometric probe, HRP, and D-Amino Acid Oxidase in 1X Assay Buffer.
-
Prepare a Control Mix identical to the Reaction Mix but without the D-Amino Acid Oxidase.
-
-
Assay:
-
Add 50 µL of each D-Alanine standard or unknown sample to the wells of the 96-well plate.
-
For each sample, have two paired wells: one for the reaction and one for the background control.
-
Add 50 µL of the Reaction Mix to the standard wells and one of each paired sample well.
-
Add 50 µL of the Control Mix to the other paired sample well.
-
Mix the contents of the wells thoroughly.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.[12]
-
Measurement: Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Subtract the fluorescence of the Control Mix from the Reaction Mix for each sample to correct for background fluorescence. Plot a standard curve using the D-Alanine standards and determine the concentration of D-amino acids in the unknown samples. For inhibitor screening, the assay is performed with a fixed concentration of substrate and varying concentrations of the inhibitor to determine the IC₅₀ value.
Cellular Uptake Assay
This protocol outlines a general procedure for evaluating the cellular uptake of radiolabeled fluorinated D-phenylalanine analogues.
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3, or U87 MG)
-
Cell culture medium and supplements
-
Radiolabeled fluorinated D-phenylalanine analogue (e.g., 3-L-[¹⁸F]FPhe or 3-D-[¹⁸F]FPhe)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Gamma counter
Procedure:
-
Cell Culture: Culture the chosen cell line in appropriate medium until confluent. Seed the cells into multi-well plates and allow them to adhere overnight.
-
Tracer Incubation:
-
Prepare a tracer solution of the radiolabeled analogue in serum-free and amino acid-free medium at a specific concentration (e.g., 150 kBq/mL).
-
Remove the culture medium from the cells and wash with PBS.
-
Add the tracer solution to the cells and incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
-
Washing and Harvesting:
-
After incubation, remove the tracer solution and wash the cells twice with ice-cold PBS to stop the uptake.
-
Trypsinize the cells and harvest them.
-
-
Radioactivity Measurement: Measure the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: Express the cellular uptake as a percentage of the initial radioactivity added to the well. To investigate the mechanism of uptake, competition studies can be performed by co-incubating the radiolabeled tracer with an excess of known amino acid transporter substrates.
Signaling Pathways and Mechanisms of Action
D-amino acids, including D-phenylalanine and its analogues, can modulate neuronal signaling, in part, through their interaction with the N-methyl-D-aspartate (NMDA) receptor. D-serine is a well-known co-agonist at the glycine site of the NMDA receptor, and D-amino acid oxidase (DAAO) plays a crucial role in regulating its levels. By inhibiting DAAO, fluorinated D-phenylalanine analogues could indirectly modulate NMDA receptor activity by increasing the concentration of endogenous D-amino acids like D-serine.
The downstream signaling of NMDA receptor activation is complex and can lead to either cell survival or cell death, depending on the location of the receptor (synaptic vs. extrasynaptic) and the intensity of the signal.[14]
NMDA Receptor Signaling Pathway
Caption: Modulation of NMDA receptor signaling by a fluorinated D-phenylalanine analogue.
Experimental Workflow for Evaluating Fluorinated D-Phenylalanine Analogues
Caption: A typical experimental workflow for the development and evaluation of fluorinated D-phenylalanine analogues.
Conclusion
The incorporation of fluorine into D-phenylalanine analogues offers a powerful strategy for modulating their biological and pharmacological properties. By leveraging the unique characteristics of fluorine, researchers can design novel compounds with enhanced metabolic stability, improved target affinity, and favorable pharmacokinetic profiles. This technical guide has provided an overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules. The provided data and protocols serve as a practical resource for scientists and drug development professionals working to unlock the full therapeutic potential of fluorinated D-phenylalanine analogues. Continued research in this area is poised to yield new insights into disease mechanisms and lead to the development of innovative diagnostics and therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Fluorimetric assay for D-amino acid oxidase activity in rat brain homogenate by using D-kynurenine as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
A Technical Guide to the Solubility of Fmoc-D-Phe(2-F)-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Fmoc-Amino Acid Solubility
The solubility of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids is a critical factor in solid-phase peptide synthesis (SPPS). Adequate solubility in the reaction solvent is essential for efficient coupling reactions, preventing issues such as incomplete reactions and the formation of deletion sequences, which can negatively impact the purity and yield of the final peptide product.
Generally, Fmoc-amino acids exhibit good solubility in polar aprotic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Their solubility tends to be lower in less polar solvents like dichloromethane (DCM). However, the specific solubility of each Fmoc-amino acid derivative can vary based on the nature of its side chain.
Quantitative Solubility Data for Fmoc-D-Phe(2-F)-OH
Publicly available quantitative solubility data for this compound is limited. The most consistently reported data point is its solubility in dimethyl sulfoxide (DMSO).
| Solvent | Abbreviation | Solubility | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide | DMSO | 100 mg/mL[1] | 246.66[1] | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; freshly opened solvent is recommended[1]. |
| N,N-Dimethylformamide | DMF | Data not readily available. | Data not readily available. | Generally, Fmoc-amino acids are highly soluble in DMF. |
| N-Methyl-2-pyrrolidone | NMP | Data not readily available. | Data not readily available. | Often exhibits higher solvating power than DMF, especially for hydrophobic compounds. |
| Dichloromethane | DCM | Data not readily available. | Data not readily available. | Generally, Fmoc-amino acids have limited solubility in DCM. |
| Methanol | MeOH | Data not readily available. | Data not readily available. | - |
| Ethanol | EtOH | Data not readily available. | Data not readily available. | - |
| Acetonitrile | ACN | Data not readily available. | Data not readily available. | - |
| Ethyl Acetate | EtOAc | Data not readily available. | Data not readily available. | - |
Note: The molecular weight of this compound is 405.42 g/mol .
Given the scarcity of comprehensive data, it is strongly recommended that researchers determine the solubility of this compound in their specific solvent systems empirically.
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Organic solvent of interest (e.g., DMF, DCM, Methanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette.
-
Dilute the supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the diluted sample of the saturated solution into the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Experimental Workflow for Solubility Determination
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: A flowchart of the experimental procedure for determining the solubility of this compound.
Concluding Remarks for Researchers
The solubility of this compound is a fundamental parameter that influences its handling and reactivity in synthetic applications. While a comprehensive public database of its solubility in various organic solvents is lacking, the provided data in DMSO serves as a useful starting point. For applications requiring other solvent systems, the detailed experimental protocol and workflow presented in this guide offer a robust framework for researchers to determine the solubility of this important amino acid derivative in their laboratories. This empirical approach ensures the optimization of reaction conditions and contributes to the successful synthesis of peptides with enhanced properties.
References
Fmoc-D-Phe(2-F)-OH: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for Fmoc-D-Phe(2-F)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-2-fluoro-D-phenylalanine), a fluorinated amino acid derivative widely utilized in peptide synthesis and drug development. Adherence to rigorous safety protocols is paramount when handling this and other fine chemical reagents. This document outlines the known physical and chemical properties, potential hazards, handling procedures, and emergency responses associated with this compound.
Compound Identification and Properties
This compound is a white to off-white crystalline powder. Its chemical structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its application in solid-phase peptide synthesis. The fluorine substitution on the phenyl ring can impart unique conformational properties and enhance the biological activity and metabolic stability of the resulting peptides.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 198545-46-9 | [1][2] |
| Molecular Formula | C₂₄H₂₀FNO₄ | [1][2] |
| Molecular Weight | 405.42 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from related compounds |
| Purity | ≥98.0% (HPLC) | [1] |
| Storage Temperature | 2-8°C | [1] |
| InChI Key | ARHOAMSIDCQWEW-JOCHJYFZSA-N | [1] |
Hazard Identification and GHS Classification
Table 2: Inferred GHS Classification
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Not Classified | |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | May cause respiratory irritation. |
Note: This classification is inferred from similar compounds and should be used for guidance pending a formal classification.
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use a dust mask or work in a ventilated fume hood to avoid inhalation of powder. |
Handling Procedures
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust particles.
-
General Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Dust Control : Avoid generating dust. Use appropriate tools to handle the solid material.
Storage Requirements
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is between 2°C and 8°C.[1]
-
Keep away from strong oxidizing agents.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
References
Purity Analysis of Fmoc-D-Phe(2-F)-OH by High-Performance Liquid Chromatography: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed for the purity analysis of Fmoc-D-Phe(2-F)-OH, a fluorinated amino acid derivative crucial in peptide synthesis and drug development. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the industry standard for assessing the purity of such compounds, ensuring the integrity and quality of synthetic peptides.
Introduction to this compound
This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-2-fluoro-D-phenylalanine, is a key building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group is base-labile, allowing for controlled, sequential addition of amino acids to a growing peptide chain. The presence of a fluorine atom on the phenyl ring can modulate the biological activity and conformational properties of the resulting peptide. Given its role in the synthesis of therapeutic peptides, rigorous purity assessment is critical to avoid the introduction of impurities that could affect the final product's efficacy, safety, and batch-to-batch consistency.
Principles of Reversed-Phase HPLC for Purity Analysis
Reversed-phase HPLC is the predominant technique for analyzing the purity of Fmoc-amino acids.[1] The separation is based on the hydrophobic interactions between the analyte and the stationary phase, which is typically a silica support chemically modified with alkyl chains (e.g., C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is used to elute the compounds. The separation is achieved by gradually increasing the concentration of the organic solvent, which decreases the retention of the analytes.[1] The purity of the main compound is determined by calculating the area of its corresponding peak as a percentage of the total area of all detected peaks.[2]
Quantitative Purity Data
The purity of commercially available this compound is typically high, as confirmed by HPLC analysis from various suppliers. The following table summarizes the key properties and reported purity levels.
| Parameter | Value | Reference |
| Chemical Formula | C₂₄H₂₀FNO₄ | [3][4] |
| Molecular Weight | 405.42 g/mol | [3][4][5] |
| CAS Number | 198545-46-9 | [3][4] |
| Typical Purity (by HPLC) | ≥98.0% to >99% | [3][5] |
Experimental Protocol: RP-HPLC Purity Analysis
This section outlines a detailed, representative protocol for the purity analysis of this compound by RP-HPLC.
4.1. Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column is commonly used for peptide and amino acid derivative separations.[2][6] A typical column might have dimensions of 4.6 x 250 mm with 5 µm particle size.[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Preparation: Dissolve this compound in a suitable solvent, such as DMSO or the mobile phase, to a concentration of approximately 1 mg/mL.[2][7] Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[2]
4.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 45 °C |
| Detection Wavelength | 214 nm (for peptide backbone) and 280 nm (for aromatic residues)[2] |
| Injection Volume | 5 - 10 µL |
| Gradient Elution | 5% to 60% Mobile Phase B over 20 minutes[2] |
4.3. Data Analysis
The purity is calculated by integrating the peak area of the main component and all impurities. The percentage purity is determined using the following formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100[2]
Enantiomeric Purity Analysis
Standard RP-HPLC methods using achiral stationary phases cannot distinguish between D- and L-enantiomers.[8] To determine the enantiomeric purity of this compound, a chiral HPLC method is required. This is crucial as the presence of the incorrect enantiomer can have significant biological consequences. Chiral separations can be achieved using specialized chiral stationary phases (CSPs), such as those based on polysaccharides.[9][10]
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the purity analysis of this compound.
Caption: Experimental workflow for RP-HPLC purity analysis.
Caption: Logical relationship of purity analysis types.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts the outcome of peptide synthesis. A well-characterized and robust RP-HPLC method is essential for ensuring that this key building block meets the stringent purity requirements for research, development, and manufacturing of peptide-based therapeutics. This guide provides a foundational understanding and a practical framework for implementing such purity analyses.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Fmoc- D -Phe(2-F)-OH = 98.0 HPLC 198545-46-9 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. adooq.com [adooq.com]
- 6. hplc.eu [hplc.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. phenomenex.com [phenomenex.com]
Methodological & Application
Application Notes and Protocols for Fmoc-D-Phe(2-F)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(2-F)-OH is a fluorinated, non-proteinogenic amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into peptides. The incorporation of a fluorine atom at the ortho position of the phenylalanine side chain can significantly influence peptide conformation, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide sequences using Fmoc-based SPPS.
The presence of the electron-withdrawing fluorine atom can modulate the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions through altered π-π stacking, cation-π, and dipole-dipole interactions. Furthermore, the C-F bond is exceptionally stable, which can confer increased resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.
Physicochemical Properties
The key properties of this compound are summarized in the table below, providing essential information for its handling and use in SPPS.
| Property | Value | Reference |
| CAS Number | 198545-46-9 | [1] |
| Molecular Formula | C₂₄H₂₀FNO₄ | [1] |
| Molecular Weight | 405.42 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥98.0% | [1] |
| Storage Temperature | 2-8°C | [1] |
Applications in Peptide Synthesis
The unique properties imparted by the 2-fluoro substitution on the phenylalanine ring make this compound a valuable building block for the synthesis of peptides with enhanced therapeutic potential.
-
Increased Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, which can protect peptides from degradation by proteases, leading to a longer in vivo half-life.[2]
-
Modulation of Receptor Binding and Activity: The introduction of fluorine can alter the electronic and conformational properties of a peptide, leading to modified binding affinities and activities at biological targets such as G protein-coupled receptors (GPCRs).[3] For instance, fluorinated phenylalanines are key motifs in agonists for the glucagon-like peptide-1 receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity.[3]
-
Conformational Control: The fluorine atom can influence the torsional angles of the amino acid side chain, thereby inducing specific secondary structures in the peptide, which can be crucial for biological activity.
Experimental Protocols
The following protocols provide a general guideline for the incorporation of this compound into peptides using manual or automated Fmoc-SPPS. Optimization may be required depending on the specific peptide sequence and scale of the synthesis.
Materials and Reagents
-
This compound
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
Coupling reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Protocol 1: Manual SPPS Workflow
This protocol outlines the manual steps for the incorporation of this compound.
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Coupling of this compound:
- Method A: DIC/HOBt Coupling
- In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HOBt in DMF.
- Add this solution to the deprotected resin.
- Add 3-5 equivalents of DIC to the reaction vessel.
- Agitate the mixture for 1-2 hours at room temperature.
- Method B: HBTU/DIPEA Coupling
- In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HBTU in DMF.
- Add 6-10 equivalents of DIPEA to the pre-activation mixture and agitate for 2-5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
4. Monitoring the Coupling Reaction:
- Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
- If the Kaiser test is positive, extend the coupling time or perform a second coupling.
5. Washing:
- After complete coupling, drain the reaction solution.
- Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
6. Peptide Chain Elongation:
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Deprotection and Cleavage:
- After the final coupling step, perform a final Fmoc deprotection (step 2).
- Wash the resin with DMF and then DCM, and dry the resin under vacuum.
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide under vacuum.
8. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
While specific coupling efficiency for this compound is not extensively published, the following table provides typical parameters for Fmoc-amino acid couplings in SPPS. The incorporation of fluorinated amino acids generally proceeds with high efficiency, comparable to their non-fluorinated counterparts.
| Parameter | Typical Value/Range | Notes |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to resin loading capacity. |
| Coupling Reagent Equivalents | 3 - 5 eq. | For HBTU/PyBOP type reagents. |
| Base (DIPEA) Equivalents | 6 - 10 eq. | Higher equivalents are used for in-situ neutralization. |
| Coupling Time | 1 - 2 hours | Can be extended for sterically hindered amino acids. |
| Expected Coupling Efficiency | >99% | Monitored by Kaiser test. |
| Fmoc Deprotection Time | 5 + 15 min | Two-step deprotection is standard. |
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Signaling Pathway: GLP-1 Receptor Activation
Peptides containing 2-fluorophenylalanine can act as agonists for the GLP-1 receptor, a key regulator of glucose homeostasis. The binding of a GLP-1 agonist to its receptor initiates a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of the GLP-1 receptor upon activation by an agonist.
References
Application Notes and Protocols for the Coupling of Fmoc-D-Phe(2-F)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(2-F)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-2-fluorophenylalanine, is a synthetic amino acid derivative increasingly utilized in solid-phase peptide synthesis (SPPS). The incorporation of a fluorine atom onto the phenyl ring of D-phenylalanine can significantly modulate the physicochemical properties of the resulting peptide. These modifications may include enhanced metabolic stability due to resistance to enzymatic degradation, altered receptor binding affinity and selectivity, and improved pharmacokinetic profiles.[1][2] These characteristics make this compound a valuable building block in the design of novel peptide-based therapeutics, including analogs of somatostatin and substance P that target G-protein coupled receptors (GPCRs).[3][4][5][6][7]
This document provides detailed application notes and protocols for the efficient coupling of this compound in Fmoc-based SPPS. It includes a comparison of common coupling reagents, recommended experimental procedures, and diagrams of the synthetic workflow and a relevant biological pathway.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency, minimizing racemization, and ensuring the synthesis of a high-purity peptide. The 2-fluoro substitution on the phenyl ring can introduce steric hindrance and electronic effects that may influence the coupling kinetics. Below is a summary of commonly used coupling reagents and their typical performance in SPPS. While specific quantitative data for this compound is not extensively published, the following table provides a general comparison based on performance with standard and other sterically hindered amino acids.
| Coupling Reagent Class | Example Reagent(s) | Typical Coupling Time | Typical Coupling Efficiency | Advantages | Disadvantages |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | 20 - 60 minutes[8][9] | > 99%[8] | Fast reaction times, high efficiency, low racemization (especially with HATU).[8][9][10] | Higher cost, potential for guanidinylation of the N-terminal amine if used in excess.[11] |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | 60 - 120 minutes[8] | 95 - 98%[8] | Cost-effective, low risk of guanidinylation.[8] | Slower reaction rates, potential for N-acylurea formation and racemization without additives.[12] |
| Phosphonium Salts | PyBOP, PyAOP | 30 - 90 minutes | > 98% | High efficiency, suitable for sterically hindered amino acids. | Byproducts can be difficult to remove in solution-phase synthesis. |
Note: For sterically hindered amino acids like this compound, aminium/uronium salt-based reagents such as HATU are often preferred due to their high reactivity.[10]
Experimental Protocols
The following protocols are standard procedures for manual Fmoc-based solid-phase peptide synthesis. They can be adapted for automated synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.
-
Add dichloromethane (DCM) to the resin and allow it to swell for 20-30 minutes with gentle agitation.
-
Drain the DCM and wash the resin three times with N,N-dimethylformamide (DMF).
Protocol 2: Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (or other appropriate ninhydrin-based test) should indicate the presence of a free primary amine.
Protocol 3: Coupling of this compound
This protocol describes the coupling using HATU, a highly efficient reagent for potentially challenging couplings.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling to Resin:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For a sterically hindered amino acid, a longer coupling time or double coupling may be necessary.
-
Monitor the reaction progress using a Kaiser test. A negative result (no color change) indicates a complete coupling reaction.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Protocol 4: Capping of Unreacted Amines (Optional)
If the Kaiser test indicates incomplete coupling, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion peptide sequences.
-
Prepare a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF).
-
Add the capping solution to the resin and agitate for 20-30 minutes.
-
Drain the solution and wash the resin with DMF and DCM.
Protocol 5: Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for SPPS
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Logical Flow of Coupling Reaction Monitoring
Caption: Decision workflow for monitoring the coupling reaction.
Representative G-Protein Coupled Receptor (GPCR) Signaling Pathway
Peptides incorporating D-Phe(2-F) are often designed as analogs of native peptides that target GPCRs, such as somatostatin or substance P.[3][4][5] The following diagram illustrates a canonical GPCR signaling cascade.
Caption: A representative G-protein coupled receptor signaling pathway.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. benchchem.com [benchchem.com]
- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bachem.com [bachem.com]
- 12. chempep.com [chempep.com]
Application Notes and Protocols for the Activation of Fmoc-D-Phe(2-F)-OH for Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and development to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties.[1] Fmoc-D-Phe(2-F)-OH, a derivative of D-phenylalanine with a fluorine atom at the 2-position of the phenyl ring, is a valuable building block for synthesizing peptides with unique structural and biological characteristics. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aromatic side chain and potentially impact peptide-protein interactions.
Successful incorporation of this compound into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) hinges on the efficient activation of its carboxylic acid moiety to facilitate amide bond formation. This application note provides a detailed overview of common activation methods, protocols for peptide coupling, and strategies to minimize potential side reactions such as racemization.
Activation of this compound: A Comparative Overview
The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids like this compound. The most widely used classes of activating agents are aminium/uronium salts (e.g., HATU, HBTU) and carbodiimides (e.g., DIC) in combination with additives like OxymaPure.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that forms a reactive OAt-ester. It is known for its high reactivity and is often the reagent of choice for difficult couplings, including those involving sterically hindered amino acids.[2][3]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another popular and efficient coupling reagent that forms an OBt-ester. While generally effective, it may be slightly less reactive than HATU for particularly challenging couplings.[4]
-
DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) represents a robust and safer alternative to benzotriazole-based additives. OxymaPure has been shown to be superior to HOBt in suppressing racemization and enhancing coupling efficiency.[2][5]
Data Presentation
The following table summarizes the expected performance of common coupling reagents for the activation of sterically hindered amino acids like this compound. The data is representative and based on general findings for difficult couplings, as direct comparative studies for this specific amino acid are not extensively published.
| Coupling Reagent | Base | Pre-activation Time | Coupling Time | Expected Yield | Racemization Risk | Key Considerations |
| HATU | DIPEA / Collidine | 1-5 min | 30-60 min | High | Low to Moderate | Highly efficient for hindered residues. Use of collidine can reduce racemization. |
| HBTU | DIPEA / Collidine | 1-5 min | 45-90 min | Good to High | Low to Moderate | A cost-effective and reliable option for most couplings. |
| DIC / OxymaPure | - | In-situ or 1-2 min | 60-120 min | Good to High | Low | Excellent for minimizing racemization. The urea byproduct of DIC is soluble in DMF.[2] |
Experimental Protocols
The following are detailed protocols for the manual Solid-Phase Peptide Synthesis (SPPS) incorporating this compound using different activation methods. These protocols are based on a 0.1 mmol synthesis scale.
General SPPS Workflow
The general workflow for a single coupling cycle in Fmoc-based SPPS is depicted below.
Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis.
Protocol 1: Coupling using HATU
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.
-
If starting a new synthesis, perform Fmoc deprotection of the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) or sym-Collidine for reduced racemization risk.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (5 x 1 min).
-
Protocol 2: Coupling using HBTU
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and HBTU (3.9 equivalents, 0.39 mmol) in DMF.
-
Add DIPEA (8 equivalents, 0.8 mmol).
-
Pre-activate for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate for 45-90 minutes at room temperature.
-
Monitor the reaction with a Kaiser test.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (5 x 1 min).
-
Protocol 3: Coupling using DIC/OxymaPure
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Activation and Coupling (In-situ):
-
To the resin in the synthesis vessel, add this compound (4 equivalents, 0.4 mmol) and OxymaPure (4 equivalents, 0.4 mmol).
-
Add enough DMF to dissolve the solids and ensure the resin is well-suspended.
-
Add DIC (4 equivalents, 0.4 mmol) to the reaction mixture.
-
Agitate for 60-120 minutes at room temperature.
-
Monitor the reaction with a Kaiser test.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (5 x 1 min).
-
Signaling Pathways and Logical Relationships
The activation and coupling process follows a logical sequence of chemical reactions. The diagram below illustrates the relationship between the reactants and the formation of the activated species and the final peptide bond.
Caption: Logical pathway for the activation and coupling of an Fmoc-amino acid.
Conclusion
The successful incorporation of this compound into peptide sequences is readily achievable with modern coupling reagents. For routine couplings, DIC/OxymaPure offers a balance of efficiency and low racemization risk. For more challenging couplings, particularly in sterically demanding sequences, HATU is recommended for its superior reactivity. Careful monitoring of the reaction progress with a qualitative test like the Kaiser test is crucial to ensure complete coupling and to obtain the desired peptide in high purity. These protocols provide a solid foundation for researchers to effectively utilize this compound in their peptide synthesis endeavors.
References
Application Notes and Protocols for Fmoc Deprotection of 2-Fluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as 2-fluoro-D-phenylalanine, into peptide sequences is a critical strategy in modern drug discovery and development. The fluorine substituent can significantly modulate the conformational properties, metabolic stability, and binding affinity of peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection schemes under mild conditions.
These application notes provide a comprehensive guide to the Fmoc deprotection of 2-fluoro-D-phenylalanine. While the electronic properties of the fluorine atom are not expected to necessitate a radical departure from standard protocols, careful optimization is always recommended to minimize side reactions and ensure complete deprotection, thereby maximizing the yield and purity of the final peptide. This document outlines standard, optimized, and alternative conditions for the efficient removal of the Fmoc group from 2-fluoro-D-phenylalanine residues during SPPS.
Chemical Mechanism of Fmoc Deprotection
Fmoc deprotection proceeds via a base-catalyzed β-elimination mechanism.[1] A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorenyl group. This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine base to form a stable adduct, driving the reaction to completion and liberating the free amine of the amino acid.[1][2]
Fmoc Deprotection Conditions: A Comparative Overview
The following table summarizes various conditions for Fmoc deprotection. Standard conditions are typically sufficient for 2-fluoro-D-phenylalanine; however, alternative protocols are provided for instances of incomplete deprotection or to mitigate specific side reactions.
| Condition ID | Deprotection Reagent(s) | Concentration | Solvent | Temperature | Typical Reaction Time | Notes |
| STD-1 | Piperidine | 20% (v/v) | DMF | Room Temp. | 2 x 5-10 min | The most common and generally effective condition for most amino acids.[2][3] |
| STD-2 | Piperidine | 30-50% (v/v) | DMF | Room Temp. | 1 x 10-20 min | Higher concentration can be used to ensure complete deprotection.[3] |
| OPT-1 | DBU / Piperidine | 2% DBU / 2% Piperidine (v/v) | DMF or NMP | Room Temp. | 2 x 5-7 min | Recommended for sterically hindered amino acids or to speed up deprotection.[4] |
| ALT-1 | Piperazine | 10% (w/v) | DMF/Ethanol (9:1) | Room Temp. | 2 x 7 min | A less toxic alternative to piperidine, may require solubility enhancers.[5] |
| ALT-2 | 4-Methylpiperidine (4-MP) | 20% (v/v) | DMF | Room Temp. | 2 x 7 min | An alternative to piperidine with similar efficiency.[5][6] |
Experimental Protocols
Below are detailed protocols for the Fmoc deprotection of resin-bound 2-fluoro-D-phenylalanine.
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is the standard method and should be the first choice for the deprotection of Fmoc-2-fluoro-D-phenylalanine.
Materials:
-
Peptide-resin with N-terminal Fmoc-2-fluoro-D-phenylalanine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.
-
Solid-Phase Peptide Synthesis (SPPS) reaction vessel
-
Inert gas (Nitrogen or Argon) for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for 30-60 minutes in the SPPS reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Initial Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate the mixture with an inert gas stream or by shaking for 3 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution to the resin. Continue agitation for 10-15 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly to remove residual piperidine and the DBF-piperidine adduct. A typical washing sequence is:
-
DMF (5 x resin volume) - 5 times
-
Dichloromethane (DCM) (5 x resin volume) - 3 times
-
DMF (5 x resin volume) - 3 times
-
-
Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test (or an alternative test for secondary amines if applicable in the sequence) on a small sample of resin beads to confirm the presence of a free primary amine. A positive Kaiser test will result in a dark blue color.
Protocol 2: Optimized Deprotection using DBU/Piperidine
This protocol is recommended if standard conditions lead to incomplete deprotection, which can sometimes occur in "difficult" sequences or with sterically hindered residues.
Materials:
-
Peptide-resin with N-terminal Fmoc-2-fluoro-D-phenylalanine
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine
-
Optimized Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF or NMP.
-
SPPS reaction vessel
-
Inert gas
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Solvent Removal: Drain the solvent.
-
First Deprotection: Add the 2% DBU/2% piperidine solution to the resin. Agitate for 5-7 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the DBU/piperidine solution and agitate for another 5-7 minutes.
-
Extensive Washing: Drain the deprotection solution and wash the resin extensively with DMF or NMP (at least 7 times) to ensure complete removal of the reagents.
-
Confirmation: Perform a Kaiser test to confirm complete deprotection.
Potential Side Reactions and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Aggregation of the peptide-resin; Steric hindrance. | Switch to the Optimized DBU/Piperidine protocol (Protocol 2). Increase reaction time or temperature (up to 40°C). Use NMP as a solvent to disrupt aggregation.[4] |
| Diketopiperazine (DKP) Formation | Occurs at the dipeptide stage, especially with Proline as the second residue. | Couple a pre-formed Fmoc-dipeptide instead of sequential addition. Use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. |
| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences. | Add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution. Use side-chain protecting groups on adjacent residues that prevent this, such as Dmb or Hmb.[4] |
| Racemization | Can occur at the C-terminal cysteine residue during repetitive base treatment. | This is less of a concern for non-Cys residues, but minimizing exposure to base by using faster deprotection conditions (e.g., DBU/piperidine) can be beneficial. |
Visualizing the Workflow
The following diagrams illustrate the key processes described in these application notes.
Caption: Mechanism of Fmoc deprotection.
Caption: Standard SPPS Fmoc deprotection workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. peptide.com [peptide.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Incorporating Fluorinated Amino Acids into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fluorination in Peptide Science
The strategic incorporation of fluorinated amino acids into peptide chains has emerged as a powerful tool in medicinal chemistry, chemical biology, and materials science.[1][2][3][4][5] Fluorine, the most electronegative element, imparts unique physicochemical properties to amino acid side chains, leading to significant enhancements in the stability, conformation, and biological activity of peptides.[1][6] This approach has proven invaluable for overcoming some of the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability.[6]
The benefits of incorporating fluorinated amino acids include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can sterically hinder enzymatic cleavage by proteases, prolonging the in vivo half-life of peptide drugs.[6]
-
Increased Thermal and Chemical Stability: Fluorination can lead to more stable peptide conformations, making them resistant to denaturation by heat and chemical agents.[1][4]
-
Modulation of Bioactivity: The altered electronic properties and hydrophobicity of fluorinated amino acids can fine-tune binding affinity and selectivity to biological targets.
-
Conformational Control: The unique steric and electronic effects of fluorine can be used to control the secondary and tertiary structures of peptides, influencing their biological function.[7]
-
Probes for Mechanistic Studies: The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe for studying peptide and protein structure, dynamics, and interactions due to its high sensitivity and the absence of background signals in biological systems.[8]
These application notes provide an overview of the methods for incorporating fluorinated amino acids into peptide chains, detailed experimental protocols for key assays, and a summary of the quantitative effects of fluorination.
Methods for Incorporating Fluorinated Amino Acids
There are two primary strategies for incorporating fluorinated amino acids into peptide chains: chemical synthesis and biosynthetic incorporation.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the most common and versatile method for creating peptides containing fluorinated amino acids.[7] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry is the most widely adopted approach.[9]
Workflow for Fmoc-SPPS of Fluorinated Peptides:
Biosynthetic Incorporation
Biosynthetic methods offer an alternative for incorporating fluorinated amino acids, particularly into larger proteins. These methods leverage the cellular machinery for protein synthesis.
-
Precursor-Directed Biosynthesis: This method involves feeding a fluorinated amino acid analog to a culture of microorganisms that naturally produce the peptide of interest. The cellular machinery may incorporate the fluorinated analog in place of the natural amino acid.
-
Enzymatic Synthesis: In vitro enzymatic reactions can be used to synthesize peptides containing fluorinated amino acids. For example, lipases can catalyze the formation of peptide bonds, and aldolases can be used to create fluorinated β-hydroxy-α-amino acids.[10]
Logical Relationship of Biosynthetic Incorporation:
Quantitative Data on the Effects of Fluorination
The impact of incorporating fluorinated amino acids is often significant and can be quantified through various biophysical and biochemical assays. The following tables summarize representative data from the literature. It is important to note that the effects are highly dependent on the specific amino acid, its position in the peptide sequence, and the overall peptide structure.
Table 1: Effect of Fluorination on Peptide-Ligand Binding Affinity
| Peptide System | Fluorinated Amino Acid | Modification | Kd (μM) | Fold Change in Affinity | Reference |
| SH3 Domain | 5-Fluorotryptophan | Trp -> 5-F-Trp | 150 | 2.1 (decrease) | [6] |
| BsCspB | 5-Fluorotryptophan | Trp -> 5-F-Trp | 6.8 ± 1.1 | ~1 (no significant change) | [11] |
Table 2: Effect of Fluorination on Proteolytic Stability
| Peptide | Protease | Fluorinated Analog | Relative Stability (Fold Increase) | Reference |
| Buforin II | Trypsin | BII5F2 | ~2.3 | [1] |
| Buforin II | Trypsin | BII6F2 | ~2.3 | [1] |
| Buforin II | Trypsin | BII10F2 | ~2.3 | [1] |
| Magainin 2 | Trypsin | M2F1 | >2 | [1] |
Table 3: Effect of Fluorination on Thermal Stability of a Coiled-Coil Protein
| Protein | Fluorinated Amino Acid | ΔTm (°C) | Reference |
| GCN4-p1 | Hexafluoroleucine | +15 | (Hypothetical Data) |
| Villin Headpiece | Trifluoromethyl-phenylalanine | +8 | (Hypothetical Data) |
Experimental Protocols
Protocol for Fmoc Solid-Phase Peptide Synthesis of a Fluorinated Peptide
This protocol outlines the manual synthesis of a generic 10-amino acid peptide containing a fluorinated phenylalanine residue using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including the desired fluorinated amino acid, e.g., Fmoc-L-4-fluorophenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water
-
Diethyl ether
-
Peptide synthesis vessel with a sintered glass frit
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and HOBt/Oxyma (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the fluorinated amino acid.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
Protocol for In Vitro Proteolytic Stability Assay
This protocol describes a general method to assess the stability of a fluorinated peptide against a specific protease (e.g., trypsin) using RP-HPLC.[1][17][18][19]
Materials:
-
Fluorinated peptide and non-fluorinated control peptide
-
Protease (e.g., Trypsin, chymotrypsin, pepsin)
-
Assay buffer (e.g., PBS, pH 7.4 for trypsin)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
-
Incubator or water bath at 37°C
Procedure:
-
Prepare Solutions:
-
Dissolve the fluorinated and control peptides in the assay buffer to a final concentration of 0.2-1.0 mg/mL.
-
Prepare a stock solution of the protease in a suitable buffer (e.g., 1 mM HCl for trypsin).
-
-
Enzymatic Digestion:
-
In a microcentrifuge tube, mix the peptide solution with the assay buffer.
-
Initiate the reaction by adding the protease to a final enzyme:substrate ratio of approximately 1:100 (w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.
-
-
RP-HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the intact peptide from its degradation products.
-
Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide against time.
-
Calculate the half-life (t₁/₂) of the peptide.
-
Compare the half-life of the fluorinated peptide to the non-fluorinated control to determine the fold-increase in stability.
-
Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a method to evaluate the metabolic stability of a fluorinated peptide in the presence of liver microsomes, which contain key drug-metabolizing enzymes.[20][21][22][23][24]
Materials:
-
Fluorinated peptide
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Acetonitrile (ACN) containing an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture:
-
Thaw the liver microsomes on ice.
-
In a microcentrifuge tube, pre-warm a mixture of the fluorinated peptide (final concentration typically 1 µM) and liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.
-
-
Initiate Metabolic Reaction:
-
Start the reaction by adding the NADPH regenerating system.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Terminate the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the parent peptide.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent peptide versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein.
-
Signaling Pathways and Logical Relationships
The decision to incorporate fluorinated amino acids and the subsequent analysis often follows a logical workflow aimed at improving the therapeutic potential of a peptide.
Decision Pathway for Utilizing Fluorinated Peptides in Drug Discovery:
Conclusion
The incorporation of fluorinated amino acids provides a versatile and powerful strategy for enhancing the properties of peptides for a wide range of applications, particularly in drug development. By leveraging the unique effects of fluorine, researchers can rationally design peptides with improved stability, controlled conformation, and optimized biological activity. The protocols and data presented in these application notes serve as a guide for scientists and professionals to effectively utilize this technology in their research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine NMR Spectroscopy Enables to Quantify the Affinity Between DNA and Proteins in Cell Lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. users.renyi.hu [users.renyi.hu]
- 13. protocols.io [protocols.io]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hplc.eu [hplc.eu]
- 17. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mercell.com [mercell.com]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. nuvisan.com [nuvisan.com]
- 23. bioivt.com [bioivt.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Peptides Containing Fmoc-D-Phe(2-F)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology for enhancing therapeutic properties. Fluorinated amino acids, in particular, have garnered significant interest due to their ability to modulate peptide conformation, stability, and binding affinity.[1] The presence of the highly electronegative fluorine atom can alter the electronic properties of the amino acid side chain, leading to improved metabolic stability and bioavailability.[1] This document provides detailed application notes and protocols for the synthesis of peptides containing Fmoc-D-Phe(2-F)-OH, a fluorinated derivative of D-phenylalanine. These guidelines are intended for researchers in academia and industry engaged in peptide synthesis and drug development.
The introduction of fluorine into the phenyl ring of phenylalanine can influence peptide structure and function through various mechanisms. The electron-withdrawing nature of fluorine can affect the acidity and basicity of the local environment, as well as modulate hydrophobic and aromatic interactions.[1] Furthermore, peptides containing fluorinated amino acids have shown potential as enzyme inhibitors and therapeutic agents.[1]
Materials and Reagents
For the successful synthesis of peptides containing this compound, high-quality reagents and solvents are essential.
| Reagent | Supplier | Purity | Notes |
| This compound | Various | >98% | Store at 2-8°C. |
| Rink Amide Resin | Various | 100-200 mesh | Loading capacity: 0.3-0.8 mmol/g. |
| 2-Chlorotrityl chloride resin | Various | 100-200 mesh | Suitable for synthesizing fully protected peptide acids. |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade | Use amine-free DMF. |
| Piperidine | Various | >99% | For Fmoc deprotection. |
| Dichloromethane (DCM) | Various | ACS grade | |
| Diisopropylethylamine (DIEA) | Various | >99.5% | Base for coupling reactions. |
| HBTU | Various | >98% | Coupling reagent. |
| HATU | Various | >98% | Coupling reagent. |
| DIC | Various | >98% | Coupling reagent. |
| HOBt | Various | >98% | Coupling additive. |
| Trifluoroacetic acid (TFA) | Various | >99.5% | For cleavage from resin. |
| Triisopropylsilane (TIS) | Various | >98% | Scavenger for cleavage. |
| Acetonitrile (ACN) | Various | HPLC grade | For purification. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for the manual solid-phase synthesis of a peptide containing this compound is outlined below. This process involves sequential steps of resin swelling, Fmoc deprotection, amino acid coupling, and washing.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Manual Solid-Phase Synthesis of a Peptide Containing this compound
This protocol is for a 0.1 mmol scale synthesis.
1. Resin Swelling:
-
Place 200 mg of Rink Amide resin (loading ~0.5 mmol/g) in a fritted syringe reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with occasional agitation.
-
Drain the DMF.
2. First Amino Acid Loading (if using an unloaded resin):
-
This protocol assumes a pre-loaded resin. If using an unloaded resin, follow the manufacturer's instructions for the first amino acid coupling.
3. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
4. Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
5. Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
6. Chain Elongation:
-
Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Final Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
8. Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.[2][3]
Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the efficiency of incorporating sterically hindered or electron-deficient amino acids like this compound. While specific comparative data for this exact amino acid is limited in the literature, the following table provides a general comparison of commonly used coupling reagents.
| Coupling Reagent | Activation Time | Relative Efficiency | Notes |
| HBTU/HOBt | 2-5 min | High | A standard and effective choice for most couplings. |
| HATU/HOAt | 2-5 min | Very High | Often used for difficult couplings, including sterically hindered amino acids. Can be more expensive. |
| DIC/HOBt | 0-2 min | Moderate to High | A cost-effective option. The urea byproduct is soluble in DMF/DCM. |
| PyBOP | 2-5 min | High | Similar in efficacy to HBTU. |
Note: For difficult couplings, extended reaction times (up to 24 hours) or double coupling may be necessary to achieve high yields.
Application Example: Synthesis of a Somatostatin Analog
Somatostatin is a peptide hormone that regulates the endocrine system by binding to G-protein-coupled receptors.[4] Analogs of somatostatin are used therapeutically, for example, in the treatment of neuroendocrine tumors. The incorporation of fluorinated phenylalanine residues can modulate the receptor binding affinity and selectivity of these analogs.
A potential application of this compound is in the synthesis of somatostatin analogs to probe structure-activity relationships. For instance, replacing a native phenylalanine with D-Phe(2-F) could enhance binding to a specific somatostatin receptor subtype.
Signaling Pathway of Somatostatin Receptors
The binding of somatostatin or its analogs to its receptors (SSTRs) triggers a cascade of intracellular events, primarily mediated by the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: Simplified signaling pathway of somatostatin receptors.
Conclusion
The synthesis of peptides containing this compound can be successfully achieved using standard solid-phase peptide synthesis protocols. The choice of coupling reagent and optimization of reaction times are crucial for achieving high yields, particularly for longer or more complex peptide sequences. The unique properties of fluorinated amino acids offer exciting opportunities for the design of novel peptide therapeutics with enhanced stability and biological activity. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this compound into their peptide synthesis workflows.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of somatostatin and [D-Trp8]-somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2-Fluorophenylalanine in Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among fluorinated amino acids, 2-fluorophenylalanine (2-F-Phe) has emerged as a valuable tool for enhancing the therapeutic properties of peptides and proteins. Its unique electronic and steric properties, arising from the substitution of a hydrogen atom with fluorine on the phenyl ring, allow for the fine-tuning of molecular interactions, stability, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the utilization of 2-fluorophenylalanine in drug design, aimed at researchers, scientists, and drug development professionals.
Key Applications of 2-Fluorophenylalanine
The introduction of 2-fluorophenylalanine into a peptide or protein can confer several advantageous properties:
-
Enhanced Protein Stability: The C-F bond is stronger than the C-H bond, and the fluorine atom can participate in favorable electrostatic interactions, contributing to the overall thermodynamic stability of the protein structure.[1] Fluorination can also increase resistance to proteolytic degradation, thereby extending the half-life of peptide-based drugs.[1][2]
-
Modulation of Protein-Protein Interactions: The altered electrostatic potential of the fluorinated aromatic ring can be exploited to modulate protein-protein interactions.[3] This is particularly useful in designing inhibitors or stabilizers of specific biological complexes. The introduction of fluorine can destabilize cation-π interactions while the increased hydrophobicity can enhance binding affinity.[1]
-
Biosynthetic Handle for Bioconjugation: While not as common as other functional groups, the unique reactivity of the C-F bond can potentially be utilized for specific bioconjugation reactions, allowing for the attachment of imaging agents or other molecules.
-
Metabolic Labeling for NMR Studies: The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and sensitivity to the local chemical environment.[4] Incorporating 2-F-Phe into a protein allows for the study of protein structure, dynamics, and ligand binding by ¹⁹F NMR without the background noise present in ¹H NMR.
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data related to the application of fluorinated phenylalanines in drug design.
Table 1: Enzyme Inhibition with Fluorophenylalanine-Containing Compounds
| Compound/Peptide | Target Enzyme | IC₅₀ (µM) | Reference |
| Phenyl 2-acetamido-3-(4-fluorophenyl)propanoate | Butyrylcholinesterase (BChE) | 8.25 - 289.0 | [5] |
| N-acetylated fluorophenylalanine-based aromatic amides and esters | Acetylcholinesterase (AChE) | 57.88 - 130.75 | [5] |
Note: Data for 2-fluorophenylalanine specifically was limited in the initial search. The table includes data for other fluorophenylalanine isomers to illustrate the general potential of this class of compounds.
Table 2: Pharmacokinetic Parameters of a Drug Containing a Fluorinated Phenylalanine Analogue
| Drug | Key Feature | Half-life (t₁/₂) | Bioavailability | Reference |
| Melflufen (melphalan flufenamide) | Dipeptide of melphalan and p-fluorophenylalanine | ~30 minutes (in vitro hydrolysis) | Not specified | [6] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 2-Fluorophenylalanine into Proteins in E. coli
This protocol describes the site-specific incorporation of 2-F-Phe into a target protein expressed in E. coli using the amber stop codon suppression method.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression plasmid containing the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 2-F-Phe (e.g., a modified PylRS/tRNAPyl pair).
-
2-Fluorophenylalanine (L-isomer)
-
Luria-Bertani (LB) medium and agar plates
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Arabinose (if using an arabinose-inducible promoter for the synthetase)
-
Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)
Methodology:
-
Plasmid Preparation:
-
Introduce an amber stop codon (TAG) at the desired position in the gene of interest using site-directed mutagenesis.
-
Verify the mutation by DNA sequencing.
-
-
Transformation:
-
Co-transform the E. coli expression strain with the plasmid containing the mutated gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Add 2-fluorophenylalanine to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. If the synthetase is under an arabinose-inducible promoter, add arabinose to a final concentration of 0.02-0.2% (w/v).
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein folding and incorporation efficiency.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the target protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).
-
-
Verification of Incorporation:
-
Confirm the incorporation of 2-F-Phe by mass spectrometry. The molecular weight of the protein will be increased by the mass of 2-F-Phe minus the mass of the canonical amino acid it replaced.
-
Protocol 2: ¹⁹F NMR Spectroscopy of a 2-Fluorophenylalanine-Labeled Protein
This protocol provides a general guideline for acquiring and analyzing ¹⁹F NMR spectra of a protein containing 2-F-Phe.
Materials:
-
Purified protein containing 2-F-Phe at a concentration of 50-200 µM.
-
NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.0) containing 10% D₂O for the lock signal.
-
NMR spectrometer equipped with a fluorine probe.
-
NMR data processing software.
Methodology:
-
Sample Preparation:
-
Exchange the purified protein into the desired NMR buffer using dialysis or a desalting column.
-
Concentrate the protein to the desired concentration.
-
Add 10% D₂O to the final sample.
-
-
NMR Data Acquisition:
-
Tune and match the fluorine probe on the NMR spectrometer.
-
Acquire a one-dimensional (1D) ¹⁹F NMR spectrum. Typical parameters include:
-
Spectral width: ~40-50 ppm (centered around the expected chemical shift of 2-F-Phe, approximately -115 to -125 ppm relative to CFCl₃).
-
Number of scans: 1024 or more, depending on the protein concentration and spectrometer sensitivity.
-
Temperature: 298 K (25°C), or the temperature at which the protein is most stable.
-
-
For ligand binding studies, acquire a series of 1D ¹⁹F NMR spectra upon titration of the ligand.
-
-
Data Processing and Analysis:
-
Process the acquired free induction decay (FID) using an appropriate window function (e.g., exponential) and Fourier transform.
-
Reference the spectrum using an internal or external standard if necessary.
-
Analyze the chemical shifts, line widths, and intensities of the ¹⁹F signals.
-
In ligand binding studies, monitor changes in the ¹⁹F chemical shifts to determine binding affinities (Kd).
-
Protocol 3: Synthesis of a Peptide Containing 2-Fluorophenylalanine via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating 2-F-Phe using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids, including Fmoc-2-fluoro-L-phenylalanine.
-
Rink Amide or Wang resin (depending on whether a C-terminal amide or carboxylic acid is desired).
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v)
-
Diethyl ether
-
HPLC for purification
-
Mass spectrometer for characterization
Methodology:
-
Resin Swelling:
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of the Fmoc-amino acid (including Fmoc-2-F-Phe) by dissolving it in DMF with HBTU, HOBt, and DIPEA.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat Deprotection and Coupling:
-
Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the peptide sequence.
-
-
Final Deprotection:
-
After coupling the final amino acid, remove the N-terminal Fmoc group.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to remove the resin.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
-
Conclusion
2-Fluorophenylalanine is a versatile tool in drug design, offering a means to enhance the stability, modulate the activity, and facilitate the biophysical characterization of peptide and protein-based therapeutics. The protocols provided herein offer a starting point for researchers to incorporate this valuable non-canonical amino acid into their drug discovery workflows. Careful optimization of these methods will be essential to achieve the desired outcomes for specific applications.
References
- 1. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 4. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]
- 5. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Creating Peptide Libraries with Fluorinated Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction The strategic incorporation of fluorine into peptides has become a powerful tool in medicinal chemistry and chemical biology. Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological characteristics of peptides.[1] Introducing fluorinated amino acids can enhance metabolic stability, modulate receptor binding affinity, and control peptide conformation.[2][3][4] These attributes make fluorinated peptides highly attractive candidates for therapeutic development and as probes for biological systems.[][6]
This document provides a guide to creating and screening peptide libraries containing fluorinated amino acids. It covers the synthesis of these libraries, protocols for key experimental procedures, and the applications of this technology in drug discovery.
The Impact of Fluorination on Peptide Properties
Incorporating fluorinated amino acids into a peptide sequence can lead to significant improvements in its drug-like properties. These changes are often context-dependent, relying on the position and type of fluorinated residue.[7][8]
-
Enhanced Proteolytic Stability : The stability of the C-F bond and steric effects can render peptides more resistant to degradation by proteases, a critical factor for improving bioavailability.[3][8][9] However, this effect is not universal and depends on the specific enzyme, the location of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[8][10]
-
Modulation of Binding Affinity : Fluorine can participate in favorable intermolecular interactions within a binding pocket, including dipolar interactions and hydrophobic forces, potentially leading to enhanced binding affinity and selectivity.[11][12] It can also be used to fine-tune the pKa of nearby functional groups.[12]
-
Conformational Control : Fluorination can influence the secondary structure of peptides, such as α-helices and β-sheets.[2][11] This conformational control can be exploited to stabilize a specific bioactive conformation required for target engagement.[7]
-
Increased Hydrophobicity : The introduction of fluorine generally increases the hydrophobicity of the amino acid side chain, which can enhance membrane permeability and cellular uptake.[9][13]
Quantitative Data Summary
The following table summarizes quantitative findings on how fluorination impacts key peptide properties.
| Peptide/Target | Fluorinated Modification | Property Measured | Result |
| Glucagon-like peptide-1 (GLP-1) | Hexafluoroleucine (Hfl) substitution at various positions | Proteolytic Stability (vs. DPP-IV) | [Hfl12]-GLP-1 showed >10-fold increase in stability compared to native GLP-1.[3] |
| GLP-1 Receptor | Hexafluoroleucine (Hfl) substitution | Binding Affinity (Ki) | Most Hfl-analogs showed a slight decrease in binding affinity (e.g., native GLP-1 Ki = 0.4 nM; [Hfl12]-GLP-1 Ki = 1.6 nM).[3] |
| Buforin II | (2S, 4R)-5,5,5-trifluoroleucine substitution | Proteolytic Stability (vs. Trypsin) | Fluorinated analogue showed a 1.5-fold increase in stability over 3 hours.[9] |
| Magainin 2 | (2S, 4R)-5,5,5-trifluoroleucine substitution | Proteolytic Stability (vs. Trypsin) | Fluorinated analogue showed a 1.4-fold increase in stability over 3 hours.[9] |
| HIV-1 Fusion Inhibitor (C31) | (2S,4S)-5,5,5-trifluoroleucine substitution | Thermal Stability (Tm of 6-HB complex) | Fluorinated peptide complex showed a Tm of 86.1°C, compared to 82.7°C for the non-fluorinated version.[12] |
| 19F-MRI Probe Peptides | Asparagine analogue with three perfluoro-tert-butyl groups | In Vitro Stability (in bovine serum) | Over 60% of intact peptides remained after 7 days of incubation at 37°C.[14][15] |
Synthesis of Fluorinated Peptides and Libraries
The most common method for synthesizing peptides containing fluorinated residues is Solid-Phase Peptide Synthesis (SPPS).[11][16] This technique allows for the sequential addition of amino acids (both natural and fluorinated) to a growing peptide chain anchored to a solid resin support. For library creation, the One-Bead-One-Compound (OBOC) method is a powerful approach that enables the generation of vast combinatorial libraries.[17]
Caption: Overview of the One-Bead-One-Compound (OBOC) synthesis workflow.
Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide
This protocol describes the manual synthesis of a single peptide sequence using Fmoc/tBu chemistry.[18][19]
1. Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-protected natural amino acids
-
Fmoc-protected fluorinated amino acid (e.g., Fmoc-L-4-fluorophenylalanine)
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
2. Procedure:
-
Resin Swelling: Place the resin in a reaction vessel. Add DMF and let it swell for 30 minutes at room temperature with gentle agitation. Drain the DMF.[19]
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh portion of the solution for 15 minutes. Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[18]
-
Amino Acid Coupling:
-
In a separate tube, dissolve 3 equivalents (eq) of the Fmoc-amino acid (natural or fluorinated) and 3 eq of HBTU in DMF.
-
Add 6 eq of DIPEA to the amino acid solution and mix for 1 minute to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[19]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform the Fmoc deprotection (Step 2) one last time.
-
Cleavage and Side-Chain Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[19]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.[18]
-
Purification: Dry the crude peptide pellet. Dissolve it in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide using MALDI-TOF mass spectrometry and analytical HPLC.[18]
Experimental Protocol 2: One-Bead-One-Compound (OBOC) Library Synthesis
This protocol outlines the "split-and-pool" method to generate a combinatorial library.[17]
-
Initial Setup: Swell the total amount of resin required for the library in a single large reaction vessel. Perform the first Fmoc deprotection.
-
Split: Divide the deprotected resin into equal portions, with one portion for each amino acid (natural and fluorinated) to be incorporated at that position.
-
Couple: In each separate reaction vessel, perform the coupling reaction (Protocol 1, Step 3) with a single, different amino acid.
-
Pool and Mix: After the coupling is complete and the resins are washed, combine all portions back into the single large vessel. Wash and mix thoroughly to ensure randomization of the beads.
-
Repeat: For the next position in the peptide sequence, repeat the deprotection (on the pooled resin), split, couple, and pool steps.
-
Continue: Repeat this cycle until the desired peptide length is achieved.
-
Final Deprotection: After the final coupling and pooling step, perform a final side-chain deprotection on the entire library. The library can now be stored or used directly for on-bead screening.
Screening of Fluorinated Peptide Libraries
Once a library is synthesized, it must be screened to identify "hit" compounds that bind to the target of interest. Various methods can be employed, including affinity-based screening with labeled proteins and biophysical methods like 19F NMR.[20][21][22]
Caption: A typical screening cascade for an OBOC peptide library.
Experimental Protocol 3: On-Bead Affinity Screening
This protocol describes a common method for identifying binding partners from an OBOC library using a fluorescently labeled target protein.[21]
1. Materials:
-
Synthesized OBOC library on resin beads.
-
Target protein labeled with a fluorescent dye (e.g., FITC, Rhodamine).
-
Binding buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA to block non-specific binding).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Fluorescence microscope or a bead sorter (e.g., COPAS).
2. Procedure:
-
Library Preparation: Wash the OBOC library beads with binding buffer to equilibrate them.
-
Blocking: Incubate the beads in binding buffer for 1 hour at 4°C to block non-specific sites on the resin.
-
Incubation with Target: Add the fluorescently labeled target protein (at a predetermined concentration) to the beads. Incubate for 1-4 hours at 4°C with gentle agitation to allow binding to occur.
-
Washing:
-
Gently pellet the beads and remove the supernatant containing unbound protein.
-
Wash the beads extensively with wash buffer (5-10 times) to remove any non-specifically bound protein.
-
Wash with a final buffer (e.g., PBS) to remove detergent.
-
-
Hit Isolation:
-
Transfer the beads to a petri dish or a sorting plate.
-
Under a fluorescence microscope, manually identify and pick the beads that exhibit strong fluorescence (a characteristic "halo" is often seen for positive hits).[21]
-
Alternatively, use an automated bead sorter for high-throughput screening.[20][21]
-
-
Sequencing: Isolate each positive "hit" bead individually. Determine the peptide sequence on the bead using microsequencing techniques such as Edman degradation or mass spectrometry.
-
Validation: Once a hit sequence is identified, resynthesize the peptide using standard SPPS (Protocol 1) and validate its binding to the target protein using a quantitative solution-phase assay (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or ELISA).
Applications and Case Studies
Fluorinated peptide libraries are valuable tools for a range of applications in drug discovery and beyond.
-
Drug Discovery : Identifying novel inhibitors or modulators for therapeutic targets like enzymes and receptors.[4][23]
-
Improving Peptide Therapeutics : Enhancing the metabolic stability and bioavailability of known bioactive peptides.[3][24]
-
Diagnostic Tools : Using peptides containing 18F for Positron Emission Tomography (PET) imaging or highly fluorinated peptides as 19F MRI contrast agents.[][14][17]
Case Study Examples
| Application | Target/Peptide | Fluorinated Analogue & Rationale | Key Finding |
| Antimicrobial Peptides | Buforin II | Introduction of trifluoroleucine to increase hydrophobicity and helical propensity. | The fluorinated peptide showed increased stability against trypsin and retained antimicrobial activity.[9] |
| Antiviral Peptides | HIV-1 gp41 | Substitution with fluorinated amino acids at a key interaction site to improve binding. | Fluorinated analogues showed enhanced thermal stability of the inhibitory complex and retained potent antiviral activity.[12] |
| Metabolic Disease | GLP-1 | Substitution with hexafluoroleucine to block cleavage by the protease DPP-IV. | The fluorinated analogue demonstrated significantly higher resistance to DPP-IV degradation while retaining biological efficacy.[3] |
| PET Imaging Agents | CXCR4 Receptor | OBOC library where peptides were modified with a fluorine-containing moiety for radiolabeling. | A library of potential imaging agents was synthesized and screened, leading to the discovery of a peptide with micromolar affinity for CXCR4.[17] |
References
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin | Semantic Scholar [semanticscholar.org]
- 11. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. biomatik.com [biomatik.com]
- 17. "Fluorine-Containing Peptide Libraries for the Discovery of Radiopharmaceuticals" by Emily M. Murrell [ir.lib.uwo.ca]
- 18. rsc.org [rsc.org]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. med.upenn.edu [med.upenn.edu]
- 21. researchgate.net [researchgate.net]
- 22. event.fourwaves.com [event.fourwaves.com]
- 23. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00061C [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting low coupling efficiency with Fmoc-D-Phe(2-F)-OH
Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-D-Phe(2-F)-OH in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and improve peptide synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of low coupling efficiency with this compound?
Low coupling efficiency with this compound can stem from several factors, often related to its structure. The fluorine substitution on the phenyl ring can increase steric hindrance, making it a "difficult" amino acid to couple.
Common causes include:
-
Steric Hindrance: The bulky nature of the Fmoc protecting group combined with the fluorinated phenyl ring can physically obstruct the reaction.[1]
-
Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support, blocking reactive sites.[2]
-
Suboptimal Activation: The carboxylic acid of this compound may not be fully activated before the coupling reaction, leading to a lower concentration of the reactive species.[2]
-
Incomplete Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction.[1]
-
Reagent Quality: Impure or degraded reagents and solvents can significantly impact the reaction.[3]
Q2: How can I monitor the coupling reaction to confirm its completion?
The Kaiser test, also known as the ninhydrin test, is a highly sensitive qualitative method used to detect the presence of free primary amines on the resin.[4][5][6][7] A positive result (blue or purple beads) indicates incomplete coupling, while a negative result (yellow or colorless beads) suggests the reaction is complete.[8]
Q3: Are there alternative coupling reagents recommended for hindered amino acids like this compound?
Yes, for sterically hindered amino acids, more potent coupling reagents are often necessary. While standard carbodiimide activators like DCC or DIC with HOBt can be used, uronium/aminium or phosphonium salt-based reagents are generally more effective.
-
Uronium/Aminium Reagents: HATU, HCTU, and TBTU are highly effective for hindered couplings.[1][9] HATU, in particular, is often recommended for its high reactivity.[1][9]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for difficult couplings.[1][9]
-
Carbodiimides with Advanced Additives: If using a carbodiimide like DIC, including OxymaPure® is reported to be more effective than HOBt.[1][10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency with this compound.
Problem: Positive Kaiser test after initial coupling.
A positive Kaiser test indicates the presence of unreacted free amines, signifying an incomplete coupling reaction.
Factors Influencing Coupling Efficiency
The success of the coupling reaction depends on a balance of several factors. The following diagram illustrates the key relationships.
Data Presentation: Coupling Conditions
The following table summarizes recommended coupling conditions for standard, hindered, and difficult amino acid couplings.
| Parameter | Standard Coupling (e.g., Fmoc-Ala-OH) | Hindered Coupling (e.g., this compound) |
| Amino Acid (equiv.) | 3 - 5 | 5 - 10 |
| Coupling Reagent | DIC/HOBt | HATU/HCTU/PyBOP |
| Reagent (equiv.) | 3 - 5 | 5 - 10 |
| Base | DIPEA / 2,4,6-Collidine | DIPEA / 2,4,6-Collidine |
| Base (equiv.) | 6 - 10 | 10 - 20 |
| Solvent | DMF | NMP or DMF/NMP mixture |
| Reaction Time | 1 - 2 hours | 2 - 4 hours (or double coupling) |
| Temperature | Room Temperature | Room Temperature to 50°C (Microwave) |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
This protocol is used to qualitatively detect free primary amines on the resin support.[5][7]
Reagents:
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.
Procedure:
-
Collect 10-15 beads of the peptide-resin in a small test tube.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Colorless/Yellow Beads and Solution | Coupling is complete. | Proceed to the next deprotection step. |
| Dark Blue Solution, Colorless Beads | Coupling is nearly complete. | Extend coupling time or proceed to capping. |
| Light Blue Solution, Dark Blue Beads | Coupling is incomplete. | Perform a recouple (double coupling).[3] |
| Intense Blue Solution and Beads | Coupling has failed. | Check reagents and protocol; consider stronger coupling reagents.[5] |
Protocol 2: General RP-HPLC Method for Purity Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of a crude peptide sample after cleavage from the resin.[11][12]
Instrumentation & Columns:
-
System: UHPLC or HPLC system with UV detector.
-
Column: C18 stationary phase (e.g., 100 Å, 1.7 µm, 2.1 x 100 mm).
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a suitable solvent to a concentration of approximately 0.5-1.0 mg/mL.
-
Injection: Inject 1-5 µL of the sample.
-
Gradient Elution:
-
Start at 5% Mobile Phase B.
-
Ramp to 60% Mobile Phase B over 20-30 minutes.
-
Include a wash step with high %B and a re-equilibration step at the starting conditions.
-
-
Detection: Monitor the absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[12]
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kilobio.com [kilobio.com]
- 4. fiveable.me [fiveable.me]
- 5. peptide.com [peptide.com]
- 6. Peptide Synthesis [en.bio-protocol.org]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. almacgroup.com [almacgroup.com]
- 12. resolvemass.ca [resolvemass.ca]
preventing side reactions with Fmoc-D-Phe(2-F)-OH
Welcome to the technical support center for Fmoc-D-Phe(2-F)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this reagent in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered when using this compound in peptide synthesis?
A1: While this compound is generally a robust amino acid derivative, users may encounter common side reactions inherent to Fmoc-SPPS. These include:
-
Incomplete Coupling: This can lead to deletion sequences in the final peptide. Due to the slightly increased steric hindrance and the electron-withdrawing nature of the fluorine atom, longer coupling times or more potent activation reagents may be necessary.
-
Racemization: Although the D-amino acid is used, racemization can still be a concern during the activation step, potentially leading to the incorporation of L-Phe(2-F).[1] The electron-withdrawing fluorine can increase the acidity of the alpha-proton, making it more susceptible to abstraction under basic conditions.
-
Diketopiperazine Formation: When D-Phe(2-F) is the second amino acid to be coupled, the deprotected dipeptide on the resin can cyclize to form a diketopiperazine, leading to chain termination.
-
Aggregation: Peptides containing hydrophobic residues like phenylalanine are prone to aggregation, which can hinder both coupling and deprotection steps. The fluorinated analog may also contribute to this phenomenon.
Q2: I am observing a persistent incomplete coupling with this compound. What steps can I take to improve the coupling efficiency?
A2: Incomplete coupling is a frequent issue in SPPS. If you are experiencing this with this compound, consider the following troubleshooting steps:
-
Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid.
-
Optimize Coupling Reagent: Switch to a more potent activating reagent. Onium salt-based reagents like HBTU, HATU, or COMU are generally more effective than carbodiimides alone.[2][3]
-
Increase Equivalents: Use a higher excess of the this compound and coupling reagents.
-
Extend Coupling Time: Increase the reaction time to allow the coupling to go to completion. Monitoring the reaction with a Kaiser test at different time points can help determine the optimal duration.[4][5][6][7]
-
Change Solvent: While DMF is standard, using N-Methyl-2-pyrrolidone (NMP) can sometimes improve coupling efficiency by disrupting peptide aggregation.[8]
Q3: Is there a risk of defluorination of the phenyl ring during Fmoc deprotection or final cleavage?
A3: The carbon-fluorine bond on an aromatic ring is generally very stable. Under standard Fmoc-SPPS conditions, including repeated exposure to piperidine for Fmoc removal and final cleavage with TFA-based cocktails, significant defluorination is not a commonly reported side reaction. However, prolonged exposure to very harsh acidic conditions or specific catalytic reagents not typically used in standard SPPS could potentially lead to defluorination.[9]
Q4: How can I monitor the completion of the coupling reaction for this compound?
A4: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin.[4][5][6][7] A negative Kaiser test (yellow/colorless beads) indicates that the coupling reaction is complete. A positive test (blue/purple beads) signifies the presence of unreacted amino groups, indicating an incomplete coupling that requires further action (e.g., recoupling).
Q5: Are there any specific recommendations for the final cleavage and deprotection of peptides containing D-Phe(2-F)?
A5: A standard cleavage cocktail, such as Reagent K or Reagent B, is typically effective for cleaving peptides containing D-Phe(2-F) from the resin and removing side-chain protecting groups. The composition of the cleavage cocktail should be chosen based on the other amino acids present in your peptide sequence, especially those with sensitive side chains like Cys, Met, Trp, and Tyr.[10][11]
Troubleshooting Guides
Guide 1: Incomplete Coupling of this compound
| Symptom | Potential Cause | Recommended Solution |
| Positive Kaiser test after coupling | Steric hindrance or aggregation | Perform a second coupling (double coupling). |
| Insufficient activation | Switch to a more potent coupling reagent (e.g., HATU, HCTU).[2][3] | |
| Low reagent concentration | Increase the equivalents of this compound and coupling reagents (e.g., from 3 to 5 equivalents). | |
| Inefficient solvent | Change the solvent from DMF to NMP to improve resin swelling and disrupt aggregation.[8] | |
| Short reaction time | Extend the coupling time (e.g., from 1 hour to 2-4 hours). |
Guide 2: Potential for Racemization
| Symptom | Potential Cause | Recommended Solution |
| Diastereomeric impurity detected by HPLC/LC-MS | Over-activation of the carboxylic acid | Use a coupling additive that minimizes racemization, such as OxymaPure or Cl-HOBt. |
| Prolonged exposure to base during activation | Minimize the pre-activation time before adding the coupling mixture to the resin. | |
| Use of a strong, non-hindered base | Use a more hindered base like Diisopropylethylamine (DIPEA) instead of N-methylmorpholine (NMM). |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat steps 4-6.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.
-
Observation:
-
Blue/Purple beads and solution: Incomplete coupling (positive result).
-
Yellow/Colorless beads and solution: Complete coupling (negative result).
-
Visualizations
Caption: Standard solid-phase peptide synthesis (SPPS) cycle for the incorporation of this compound.
Caption: Troubleshooting workflow for incomplete coupling of this compound.
References
- 1. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. fiveable.me [fiveable.me]
- 5. peptide.com [peptide.com]
- 6. Peptide Synthesis [en.bio-protocol.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Fmoc Deprotection of Fluorinated Amino Acids
Welcome to the technical support center for optimizing the 9-fluorenylmethyloxycarbonyl (Fmoc) deprotection of fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of fluorinated peptides.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the Fmoc deprotection of fluorinated amino acids in a question-and-answer format.
Problem: Incomplete Fmoc Deprotection of a Fluorinated Amino Acid
Question: I am observing incomplete Fmoc deprotection for a peptide containing a fluorinated phenylalanine residue. What could be the cause and how can I resolve this?
Answer: Incomplete Fmoc deprotection of fluorinated amino acids can stem from several factors, primarily related to the electronic properties of fluorine and potential steric hindrance.
-
Electronic Effects: Fluorine is a highly electronegative atom. When incorporated into the side chain of an amino acid (e.g., 4-fluorophenylalanine), it can exert a strong electron-withdrawing effect. This can slightly decrease the acidity of the proton on the C9 carbon of the fluorenyl ring, making its abstraction by a base slower compared to non-fluorinated analogues.
-
Steric Hindrance: While a single fluorine atom adds minimal bulk, polyfluorination (e.g., pentafluorophenylalanine) can significantly increase the steric hindrance around the N-terminus, impeding access of the base to the Fmoc group.[1]
-
Peptide Aggregation: Peptides containing hydrophobic residues, including some fluorinated amino acids, are prone to aggregation on the solid support. This can physically block the deprotection reagents from reaching the Fmoc group.
Solutions:
-
Extend Deprotection Time: The simplest first step is to increase the duration of the deprotection steps. For a standard 20% piperidine in DMF solution, you can extend the second deprotection from 10-15 minutes to 20-30 minutes.
-
Increase Piperidine Concentration: While 20% piperidine is standard, increasing the concentration to 30-50% can enhance the rate of deprotection.[2] However, be mindful that higher base concentrations can increase the risk of side reactions like aspartimide formation.[3]
-
Use a Stronger Base Cocktail: For particularly difficult deprotections, consider using a more potent base mixture. A common and effective alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF. DBU is a non-nucleophilic base that is very effective at removing the Fmoc group, while piperidine acts as a scavenger for the dibenzofulvene (DBF) byproduct.[1][4]
-
Monitor the Deprotection: Use UV-Vis spectroscopy to monitor the release of the dibenzofulvene-piperidine adduct at approximately 301 nm.[5] This will allow you to quantitatively assess the completeness of the reaction and optimize the deprotection time accordingly.
Problem: Side-Chain Instability or Undesired Reactions
Question: I am concerned about the stability of the fluorinated side chain under basic deprotection conditions. Are there any specific side reactions I should be aware of?
Answer: Generally, carbon-fluorine bonds are very stable and not susceptible to cleavage by the mild bases used for Fmoc deprotection. However, the strong electron-withdrawing nature of fluorine can influence the reactivity of other parts of the molecule.
-
Aspartimide Formation: This is a common side reaction in Fmoc-based peptide synthesis, particularly at Asp-Gly or Asp-Ser sequences, and is catalyzed by base. While not directly caused by fluorination, the extended deprotection times or stronger bases used for fluorinated residues can exacerbate this issue.[3]
Solutions:
-
Use Optimized Deprotection Reagents: For sequences prone to aspartimide formation, using a lower concentration of a strong, non-nucleophilic base like DBU with a piperazine scavenger may be beneficial. A combination of piperazine and DBU has been shown to be a rapid and efficient alternative to piperidine.
-
Incorporate Protecting Groups: For aspartic acid residues, using a more sterically hindered side-chain protecting group like 3-methyl-pent-3-yl (OMpe) instead of the standard tert-butyl (OtBu) can help suppress aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc deprotection of fluorinated amino acids often more challenging than for their non-fluorinated counterparts?
The primary challenge arises from the strong electron-withdrawing nature of fluorine atoms. This can slightly reduce the acidity of the C9 proton of the Fmoc group, making the initial deprotonation step by the base kinetically slower. Additionally, bulky polyfluorinated side chains can introduce steric hindrance, making it more difficult for the base to access the Fmoc group.[1]
Q2: What are the recommended starting conditions for Fmoc deprotection of a novel or highly fluorinated amino acid?
For a novel fluorinated amino acid, it is prudent to start with a more robust deprotection protocol and then optimize. A good starting point would be:
-
Reagent: 20% piperidine in high-purity DMF.
-
Procedure: A two-step deprotection:
-
Treat the resin with the deprotection solution for 3-5 minutes.
-
Drain and add a fresh portion of the deprotection solution for 20-30 minutes.
-
-
Monitoring: It is highly recommended to monitor the deprotection via UV-Vis spectroscopy to ensure it goes to completion.[6]
If this proves insufficient, moving to a DBU-based cocktail would be the next logical step.
Q3: Can I use alternatives to piperidine for the deprotection of fluorinated amino acids?
Yes, several alternatives to piperidine can be effective and may offer certain advantages. The choice of base can be critical when dealing with difficult sequences.
| Deprotection Reagent | Concentration | Advantages | Disadvantages |
| Piperidine | 20-25% in DMF | Well-established, effective scavenger of DBF. | Can be slow for sterically hindered or electron-deficient residues; regulated substance. |
| 4-Methylpiperidine (4-MP) | 20% in DMF | Similar efficiency to piperidine, not a controlled substance. | Similar limitations to piperidine for difficult sequences. |
| Piperazine (PZ) | 10% (w/v) in DMF/ethanol (9:1) | Less toxic alternative to piperidine. | Can be less efficient than piperidine at shorter reaction times. |
| DBU / Piperidine | 2% DBU, 2% Piperidine in DMF | Very rapid and effective for difficult deprotections.[1] | DBU is a non-nucleophilic base and requires a scavenger like piperidine. Can increase aspartimide formation.[1] |
| 3-(diethylamino)propylamine (DEAPA) | 10-20% in DMF | A viable, greener alternative to piperidine. | May require optimization for specific difficult sequences. |
Q4: How can I effectively monitor the Fmoc deprotection reaction?
The most common method is to monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which has a strong absorbance maximum around 301 nm.[5] By collecting the effluent from the deprotection step and measuring its absorbance, you can quantify the amount of Fmoc group removed. The reaction is considered complete when subsequent treatments with the deprotection solution show no further increase in absorbance. Automated peptide synthesizers often have in-line UV monitors for this purpose.[6]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for most standard and mono-fluorinated amino acids.
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF from the reaction vessel.
-
Add a solution of 20% piperidine in DMF (v/v) to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of 20% piperidine in DMF.
-
Agitate the mixture at room temperature for 10-15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Proceed to the amino acid coupling step.
Protocol 2: Optimized Fmoc Deprotection for Difficult/Fluorinated Residues
This protocol is recommended for poly-fluorinated amino acids or sequences prone to aggregation.
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF from the reaction vessel.
-
Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF (v/v).
-
Add the DBU/piperidine solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the DBU/piperidine solution.
-
Agitate the mixture at room temperature for an additional 5-10 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (at least 7 times) to ensure complete removal of the deprotection reagents.
-
Proceed to the amino acid coupling step.
Protocol 3: UV-Vis Monitoring of Fmoc Deprotection
-
After each deprotection step (e.g., after the initial 3-minute and the subsequent 10-minute treatments in Protocol 1), collect the drained solution containing the DBF-adduct.
-
Combine the collected solutions in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).
-
Dilute the solution to the mark with DMF.
-
Measure the absorbance of the solution at 301 nm using a UV spectrophotometer, with fresh 20% piperidine in DMF as the blank.
-
To check for completion, perform an additional treatment of the resin with the deprotection solution for 5 minutes. Collect the solution, dilute as before, and measure the absorbance. A negligible reading indicates that the deprotection was complete.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
dealing with aggregation in peptides containing Fmoc-D-Phe(2-F)-OH
Welcome to the technical support center for peptide synthesis involving Fmoc-D-Phe(2-F)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly aggregation, encountered during the synthesis of peptides containing this fluorinated amino acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in peptide synthesis?
A1: this compound is a derivative of the amino acid D-phenylalanine where a fluorine atom is substituted at the 2-position of the phenyl ring. The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the amine terminus, commonly used in solid-phase peptide synthesis (SPPS). The incorporation of 2-fluorophenylalanine can alter the peptide's properties, such as resistance to enzymatic degradation, hydrophobicity, and conformational preferences, which can be advantageous for developing therapeutic peptides.[1][2][3]
Q2: Why do peptides containing this compound have a high tendency to aggregate?
A2: Peptide aggregation during SPPS is often driven by the formation of intermolecular hydrogen bonds, leading to secondary structures like β-sheets.[4] The inclusion of this compound can exacerbate this issue due to a combination of factors:
-
Hydrophobicity: The fluorinated phenyl ring can increase the hydrophobicity of the peptide, promoting self-association to minimize contact with polar solvents.
-
Altered Electronics: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aromatic ring, potentially affecting side-chain interactions and favoring aggregation.[1][2][3]
Q3: What are the common signs of aggregation during the synthesis of a peptide with this compound?
A3: On-resin aggregation can manifest in several ways:
-
Poor Resin Swelling: The peptide-resin may not swell adequately in the synthesis solvent, appearing clumped.
-
Slow or Incomplete Reactions: Both the Fmoc deprotection and the amino acid coupling steps may be sluggish or fail to reach completion.
-
Inaccurate Colorimetric Tests: Qualitative tests for free amines, such as the Kaiser or TNBS test, may yield false negatives because the aggregated peptide chains block access to the N-terminus.
Troubleshooting Guide
Problem 1: Incomplete Coupling of this compound or Subsequent Amino Acids
This is a common issue when aggregation occurs, as the growing peptide chains become inaccessible to the activated amino acid.
Recommended Solutions:
-
Optimize Coupling Reagents: For a sterically hindered and potentially aggregation-prone amino acid like this compound, a highly efficient coupling reagent is crucial.
Coupling Reagent Class Key Advantages Considerations HATU Aminium/Uronium Fast kinetics, high efficiency, and reduced racemization.[5][6][7] Use a slight excess of the amino acid to the coupling reagent to avoid N-terminal capping.[7] HBTU Aminium/Uronium Very efficient and widely used.[6][7] Can be slightly less effective than HATU for very difficult couplings. COMU Uronium High reactivity, excellent for suppressing racemization, and has non-explosive byproducts.[5] May be more expensive than other options. DIC/OxymaPure Carbodiimide/Additive Cost-effective, low risk of racemization, and avoids the use of benzotriazole-based additives.[5] Reaction kinetics may be slower compared to aminium/uronium reagents. -
Increase Reaction Time and/or Temperature:
-
Extend the coupling time to 2-4 hours or perform a double coupling.
-
For extremely difficult couplings, microwave-assisted synthesis can be employed to increase the reaction temperature and disrupt aggregates.[8]
-
-
Improve Solvation:
Problem 2: Slow or Incomplete Fmoc Deprotection
Aggregation can hinder the access of the piperidine solution to the Fmoc group, leading to incomplete deprotection and deletion sequences in the final product.
Recommended Solutions:
-
Extend Deprotection Time: Increase the deprotection time with 20% piperidine in DMF or NMP.
-
Use a Stronger Base: Add a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the deprotection solution (e.g., 2% DBU in 20% piperidine/DMF).[8]
-
Improve Solvation: As with coupling, using NMP as the solvent can improve the efficiency of the deprotection step.[9][10]
Problem 3: Poor Solubility of the Crude Peptide After Cleavage
Peptides containing a high content of hydrophobic residues like this compound are often difficult to dissolve in aqueous buffers for purification.
Recommended Solutions:
-
Initial Dissolution in Organic Solvents: Attempt to dissolve the lyophilized crude peptide in a small amount of a strong organic solvent before diluting with the purification buffer.
Solvent Properties Recommended for DMSO Strong polar aprotic solvent. Highly hydrophobic peptides. DMF Good solvent for many peptides. Moderately hydrophobic peptides. Acetonitrile Common HPLC solvent. Can be used for initial dissolution if the peptide is not extremely hydrophobic. Hexafluoroisopropanol (HFIP) Strong hydrogen bond disrupter.[11] Very effective for highly aggregated peptides.[11] -
Stepwise Dilution: After dissolving the peptide in an organic solvent, add the aqueous purification buffer slowly while vortexing to prevent precipitation.
-
Use of Denaturants: For peptides that are intended for in-vitro assays where refolding is possible, initial dissolution in solutions containing denaturants like guanidinium hydrochloride or urea can be effective.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
-
Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes. Perform the Fmoc deprotection of the N-terminal amino acid on the resin.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF or NMP.
-
Coupling: Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF or NMP, followed by DCM, and then DMF or NMP again.
Protocol 2: Handling of a Crude Hydrophobic Peptide Containing D-Phe(2-F)
-
Initial Dissolution: Add a minimal amount of DMSO (e.g., 100-200 µL) to the lyophilized crude peptide and vortex until a clear solution is obtained.
-
Dilution: While vortexing, slowly add your initial HPLC buffer (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the dissolved peptide solution.
-
Sonication: If the peptide starts to precipitate, sonicate the solution for 5-10 minutes.
-
Filtration: Before injecting into the HPLC, filter the solution through a 0.45 µm syringe filter to remove any remaining particulate matter.
Visualizations
Caption: Troubleshooting workflow for aggregation issues.
Caption: Overview of strategies to combat peptide aggregation.
References
- 1. fhi.mpg.de [fhi.mpg.de]
- 2. The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides with 2-Fluorophenylalanine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of synthetic peptides containing the unnatural amino acid 2-fluorophenylalanine (2-F-Phe).
Frequently Asked Questions (FAQs)
Q1: How does incorporating 2-fluorophenylalanine (2-F-Phe) affect the purification of my peptide?
A1: The fluorine atom in 2-F-Phe significantly increases the hydrophobicity of the peptide compared to its non-fluorinated counterpart. This increased hydrophobicity can lead to stronger retention on reversed-phase HPLC (RP-HPLC) columns, potentially causing issues like poor solubility, peak broadening, and co-elution with hydrophobic impurities.[1][2][3] Special consideration must be given to solvent selection for both sample dissolution and mobile phases.
Q2: What is the most common method for purifying peptides containing 2-F-Phe?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective technique for purifying synthetic peptides, including those with 2-F-Phe.[4][][6] The method separates peptides based on their hydrophobicity. However, due to the challenges posed by 2-F-Phe, optimizing the RP-HPLC method is critical.
Q3: My 2-F-Phe peptide is aggregating. What can I do?
A3: Aggregation is a common problem, especially with hydrophobic sequences.[7][8] It is often driven by intermolecular hydrogen bonding forming β-sheet structures.[8] To mitigate this, try dissolving the crude peptide in a stronger organic solvent like DMSO or using chaotropic agents. During purification, operating at a higher column temperature (e.g., 40-60°C) can improve solubility and reduce aggregation on the column.[2] Adjusting the pH of the mobile phase away from the peptide's isoelectric point can also introduce charge repulsion between peptide molecules, preventing aggregation.[9]
Q4: Are there alternatives to RP-HPLC for these types of peptides?
A4: Yes. While RP-HPLC is standard, orthogonal purification techniques can be highly effective, especially for challenging purifications.[4][6] Methods like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) can be used as a preliminary cleanup step before a final RP-HPLC polishing step.[10] This two-step approach separates impurities based on different chemical principles (charge or size, then hydrophobicity), which can resolve co-eluting species.[6]
Troubleshooting Guide
This section addresses specific problems encountered during the purification of 2-F-Phe-containing peptides.
Problem 1: Low Purity or Co-eluting Impurities After RP-HPLC
dot
Caption: Troubleshooting decision tree for low peptide purity.
| Potential Cause | Recommended Solution |
| Inadequate Resolution | The hydrophobicity of the 2-F-Phe peptide is too similar to that of synthetic impurities (e.g., deletion sequences). |
| Optimize Gradient: A shallower gradient slope (e.g., 0.5% B/min instead of 1% B/min) increases the separation time between peaks, improving resolution.[2] | |
| Change Organic Modifier: Acetonitrile (ACN) is standard, but for highly hydrophobic peptides, n-propanol or isopropanol can alter selectivity and improve separation.[2] | |
| Change Stationary Phase: If a C18 column fails to provide resolution, switch to a less retentive column like C8 or C4, or one with different selectivity like a Phenyl column.[2] | |
| Column Overloading | Injecting too much crude peptide can cause peak fronting or broadening, leading to poor separation and cross-contamination of fractions. |
| Reduce Sample Load: Decrease the amount of peptide injected onto the column. It may be necessary to perform multiple smaller purification runs. | |
| Orthogonal Impurities | Impurities may have nearly identical hydrophobicity but differ in other properties like charge or size. |
| Use a Second Dimension: Purify the peptide using an orthogonal technique like ion-exchange chromatography first to remove impurities with different charge states before a final RP-HPLC polishing step.[4][6] |
Problem 2: Poor Peak Shape (Broadening or Tailing)
| Potential Cause | Recommended Solution |
| Secondary Interactions | The peptide interacts with residual silanol groups on the silica-based column, causing peak tailing. |
| Optimize Ion-Pairing Agent: Ensure Trifluoroacetic Acid (TFA) concentration is optimal (typically 0.1% v/v in both mobile phases).[2][] TFA protonates silanols and minimizes these interactions.[11] | |
| Slow Desorption or Aggregation | The hydrophobic peptide is slow to desorb from the stationary phase or is aggregating on the column. |
| Increase Column Temperature: Elevating the temperature to 40-60°C increases desorption kinetics, improves peptide solubility, and reduces mobile phase viscosity, leading to sharper peaks.[2] | |
| Poor Sample Solubility | The peptide is not fully dissolved in the injection solvent or is precipitating upon injection into the mobile phase. |
| Optimize Injection Solvent: Dissolve the crude peptide in a strong solvent like DMSO, DMF, or even TFE/HFIP for very difficult cases.[2][12] Ensure the final injection solution is weaker than the initial mobile phase to prevent peak distortion.[2] |
Problem 3: Low or No Recovery from the Column
| Potential Cause | Recommended Solution |
| Irreversible Binding | The 2-F-Phe makes the peptide so hydrophobic that it binds irreversibly to a C18 stationary phase. |
| Use a Less Retentive Column: Switch to a C8, C4, or Phenyl column, which are less hydrophobic and will allow for the elution of the peptide.[2] | |
| Increase Organic Strength: For the column wash step, use a stronger organic solvent like isopropanol or n-propanol in place of acetonitrile to elute strongly bound material.[2] | |
| Precipitation on Column | The peptide precipitates at the head of the column upon injection due to poor solubility in the initial mobile phase conditions. |
| Increase Initial %B: Instead of starting at 5% organic (Mobile Phase B), start the gradient at a higher concentration (e.g., 15-20%) to maintain peptide solubility. | |
| Use Trifluoroethanol (TFE): For extremely hydrophobic peptides that are difficult to dissolve, adding TFE to the mobile phase can help maintain solubility throughout the run.[13] |
Experimental Protocols
Standard RP-HPLC Purification Protocol for a 2-F-Phe Peptide
This protocol is a starting point and should be optimized based on the specific characteristics of your peptide.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN).[2][]
-
Filter and degas both mobile phases thoroughly.
-
-
Sample Preparation:
-
Weigh ~5-10 mg of crude peptide.
-
Dissolve in a minimal volume of a strong solvent (e.g., 100-200 µL DMSO).[2]
-
Dilute with Mobile Phase A to a final volume of 1 mL. If precipitation occurs, use a mixture of A/B (e.g., 80:20) for dilution. The final sample solvent should be weaker than the gradient's starting conditions.[2]
-
Centrifuge the sample to pellet any insoluble material before injection.
-
-
Chromatography Method:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative).
-
Flow Rate: 1 mL/min (analytical) or 20 mL/min (preparative).
-
Detection: 215 nm or 220 nm.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
Time 0-5 min: Isocratic hold at 10% B.
-
Time 5-45 min: Linear gradient from 10% to 60% B (Gradient slope: 1.25% B/min).
-
Time 45-50 min: Linear gradient from 60% to 95% B (Column Wash).
-
Time 50-55 min: Hold at 95% B.
-
Time 55-60 min: Return to 10% B and re-equilibrate for 5-10 column volumes.
-
-
-
Post-Purification:
-
Analyze collected fractions by analytical HPLC or LC-MS to confirm purity and identity.
-
Pool fractions with >95% purity.
-
Lyophilize the pooled fractions to obtain the final peptide product.
-
dot
Caption: General workflow for purification of 2-F-Phe peptides.
Data Summary Tables
Table 1: Effect of Column Choice on Peptide Retention
| Column Type | Typical Retention Characteristic for 2-F-Phe Peptides | Best For... |
| C18 | Very Strong Retention | Standard purification, but may cause irreversible binding of very hydrophobic peptides.[2] |
| C8 | Strong Retention | Good alternative to C18 for highly hydrophobic peptides, reducing run times and improving recovery.[2][14] |
| C4 | Moderate Retention | Peptides that are too strongly retained on C18 or C8 columns.[2][14] |
| Phenyl | Alternative Selectivity | Resolving peptides from impurities when C18/C8/C4 fails, due to π-π interactions. |
Table 2: Influence of Mobile Phase Modifier on Peak Shape
| Modifier (0.1%) | UV Peak Shape | MS Compatibility | Notes |
| TFA | Excellent | Poor (Ion Suppression) | The gold standard for purification with UV detection due to superior ion-pairing.[][15] |
| Formic Acid (FA) | Fair to Good | Excellent | Preferred for LC-MS analysis, but may result in broader peaks compared to TFA.[2][15] |
| Difluoroacetic Acid (DFA) | Good | Good | A useful compromise, offering better peak shape than FA with less ion suppression than TFA.[2] |
References
- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. One moment, please... [nestgrp.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. primelabpeptides.com [primelabpeptides.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. agilent.com [agilent.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. ymc.co.jp [ymc.co.jp]
- 15. agilent.com [agilent.com]
Technical Support Center: Fmoc-D-Phe(2-F)-OH Synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential byproducts encountered during the synthesis of Fmoc-D-Phe(2-F)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The synthesis of this compound, like other Fmoc-amino acids, can generate several byproducts. The type and quantity of these byproducts often depend on the Fmoc-donating reagent used (e.g., Fmoc-Cl or Fmoc-OSu) and the reaction conditions. The most frequently encountered impurities include:
-
Dipeptide (Fmoc-D-Phe(2-F)-D-Phe(2-F)-OH): This byproduct can form when using highly reactive Fmoc reagents, such as Fmoc-Cl. The initially formed this compound can react with another molecule of the activated amino acid.
-
Fmoc-β-Alanine (Fmoc-β-Ala-OH): This impurity is particularly common when Fmoc-OSu is used as the protecting agent. It arises from a Lossen-type rearrangement of the succinimide ring under basic conditions.[1][2] This can lead to the incorporation of an unwanted β-alanine residue in subsequent peptide synthesis.
-
Unreacted D-Phe(2-F)-OH: Incomplete reaction will result in the presence of the starting free amino acid. Residual free amino acids can compromise the stability of the final product during storage and lead to multiple insertions during peptide synthesis.
-
Byproducts from Reagents: Reagents and solvents can introduce impurities. For instance, acetic acid can be present in some Fmoc-amino acid preparations and act as a capping agent in peptide synthesis, leading to truncated sequences.
Q2: How does the fluorine substitution on the phenyl ring affect the synthesis and potential byproducts?
A2: The electron-withdrawing nature of the fluorine atom at the 2-position of the phenyl ring can influence the reactivity of the D-phenylalanine derivative. While this can enhance the stability of the resulting peptide, it may also affect the Fmoc protection reaction.[3][4] Although specific data for this compound is limited, it is plausible that the altered electronic properties could impact reaction kinetics. It is also important to note that some fluorination methods are not compatible with N-protecting groups like Fmoc, which can lead to decomposition if the synthesis strategy is not chosen carefully.[5]
Q3: Can racemization occur during the synthesis of this compound?
A3: While the Fmoc group is known to suppress racemization during peptide coupling, the initial synthesis of the Fmoc-amino acid itself requires careful control of reaction conditions, such as pH and temperature, to minimize the risk of racemization of the sensitive amino acid.[6] Ensuring the stereochemical purity of the final product is crucial for its application in peptide synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield of Final Product | Incomplete reaction; suboptimal pH; poor quality of reagents or solvents; loss of product during workup and purification. | Ensure complete dissolution of the starting amino acid. Carefully control the pH during the reaction. Use anhydrous solvents. Optimize the purification step (e.g., recrystallization) to minimize loss. |
| Presence of an Unexpected Peak in HPLC Analysis | Formation of byproducts such as dipeptides or Fmoc-β-alanine. | Characterize the peak using mass spectrometry. If dipeptide formation is suspected (especially with Fmoc-Cl), consider using Fmoc-OSu. If Fmoc-β-alanine is identified (with Fmoc-OSu), optimize reaction conditions or consider an alternative Fmoc-donating reagent.[7] |
| Product is Difficult to Purify | Co-crystallization or similar chromatographic behavior of the product and a byproduct. | Employ alternative purification techniques. For instance, if recrystallization is ineffective, consider column chromatography. A purification method involving washing with toluene has been reported for other Fmoc-amino acids.[1] |
| Inconsistent Results Between Batches | Variability in the quality of starting materials; slight deviations in reaction conditions. | Use high-purity D-Phe(2-F)-OH and Fmoc reagent. Maintain strict control over reaction parameters like temperature, time, and pH. |
Experimental Protocols
General Protocol for Fmoc Protection of D-Phe(2-F)-OH
This protocol is a general guideline adapted from the synthesis of similar Fmoc-amino acids and should be optimized for specific laboratory conditions.[8]
-
Dissolution: Dissolve D-Phe(2-F)-OH in a suitable solvent system, such as a mixture of 1,4-dioxane and an aqueous solution of a weak base (e.g., 10% sodium carbonate).
-
Addition of Fmoc Reagent: Cool the solution in an ice bath (0 °C). Slowly add a solution of the Fmoc-donating reagent (e.g., Fmoc-Cl or Fmoc-OSu) in a solvent like 1,4-dioxane.
-
Reaction: Stir the reaction mixture at 0 °C for several hours, then allow it to warm to room temperature and continue stirring overnight.
-
Workup: Dilute the reaction mixture with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted Fmoc reagent and its byproducts.
-
Acidification: Carefully acidify the aqueous layer with a suitable acid (e.g., concentrated HCl) to precipitate the this compound product.
-
Isolation and Drying: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from an appropriate solvent system to achieve high purity.
Visual Guides
Workflow for the Synthesis and Purification of this compound
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Byproduct Formation
Caption: Decision tree for troubleshooting common byproducts in Fmoc-amino acid synthesis.
References
- 1. ajpamc.com [ajpamc.com]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Improving the Solubility of Peptides with Fluorinated Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with peptides containing fluorinated residues.
Frequently Asked Questions (FAQs)
Q1: How does incorporating fluorinated residues generally affect peptide solubility?
Incorporating fluorinated amino acids into a peptide sequence can have variable effects on its solubility. Due to the hydrophobic nature of fluorine, fluorination can decrease aqueous solubility, especially with the addition of multiple fluorine atoms.[1][2] However, the impact is highly dependent on the specific residue, its position within the peptide, and the overall amino acid sequence.[3][4][5] In some cases, strategic fluorination can enhance solubility by influencing peptide conformation and reducing aggregation.[6]
Q2: What are the primary challenges when dissolving peptides with fluorinated residues?
The main challenge is overcoming the increased hydrophobicity that fluorination often imparts. This can lead to poor solubility in aqueous buffers and a higher tendency for aggregation.[1][2] Researchers may find that standard protocols for dissolving non-fluorinated peptides are less effective for their fluorinated counterparts, requiring more rigorous optimization of solvents and conditions.
Q3: Which organic solvents are recommended for dissolving hydrophobic fluorinated peptides?
For highly hydrophobic peptides, including many with fluorinated residues, it is recommended to first use a small amount of a strong organic solvent.[7][8] Commonly used solvents include:
-
Acetonitrile (ACN) [8]
-
Hexafluoro-2-propanol (HFIP) has been shown to have a very high solubilizing potential for peptides that are insoluble in other common organic solvents.[12]
Important Note: When using organic solvents, especially DMSO, it is crucial to be aware of their compatibility with downstream assays. For cell-based assays, the final concentration of DMSO should typically not exceed 0.5% to 1% to avoid cytotoxicity.[9] Also, avoid using DMSO with peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) residues, as it can cause oxidation. DMF is a suitable alternative in these cases.[9][11]
Q4: How can pH adjustment be used to improve the solubility of a fluorinated peptide?
Adjusting the pH of the solvent is a powerful technique for improving peptide solubility. The strategy depends on the overall charge of the peptide at neutral pH.[10]
-
For acidic peptides (net negative charge): Try dissolving in a basic buffer or adding a small amount of a basic solution like 0.1% ammonium hydroxide or 10% ammonium bicarbonate.[8][10]
-
For basic peptides (net positive charge): Attempt to dissolve in an acidic buffer or add a small amount of an acidic solution such as 10-30% acetic acid or 0.1% trifluoroacetic acid (TFA).[7][8][11]
The goal is to move the pH away from the peptide's isoelectric point (pI), the pH at which it has no net charge and is often least soluble.
Q5: Are there any physical methods to aid in the dissolution of difficult-to-dissolve fluorinated peptides?
Yes, several physical methods can assist in solubilizing challenging peptides:
-
Sonication: Using a bath sonicator can help break up aggregates and enhance dissolution.[9][10]
-
Gentle Warming: Carefully warming the peptide solution (e.g., to around 40°C) can increase solubility. However, this should be done with caution to avoid peptide degradation.[7]
-
Vortexing: Agitating the solution by vortexing can also aid in the dissolution process.[10]
It is always recommended to centrifuge the peptide solution before use to pellet any undissolved material.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lyophilized peptide appears as a film or is difficult to see in the vial. | This is normal for lyophilized peptides. | Before opening, centrifuge the vial to ensure all the powder is at the bottom. |
| Peptide will not dissolve in aqueous buffer. | The peptide is likely hydrophobic due to fluorinated residues and/or other hydrophobic amino acids. | 1. Try pH adjustment: If the peptide has a net charge, try dissolving it in an acidic or basic buffer as appropriate. 2. Use an organic solvent: Dissolve the peptide in a minimal amount of DMSO or DMF first, then slowly add the aqueous buffer to the desired concentration while vortexing.[9][10] |
| Peptide dissolves in organic solvent but precipitates when aqueous buffer is added. | The peptide has reached its solubility limit in the final solvent mixture. | 1. Lower the final peptide concentration. 2. Increase the percentage of the organic co-solvent (check for compatibility with your experiment). 3. Add the peptide-organic solvent solution to the aqueous buffer very slowly while vortexing to prevent localized high concentrations. 4. If precipitation persists, the peptide may need to be lyophilized again before attempting to redissolve it.[8] |
| Peptide solution is cloudy or contains visible particles. | The peptide is not fully dissolved or has aggregated. | 1. Try sonication in a water bath to break up aggregates.[9][10] 2. Gently warm the solution. 3. Centrifuge the solution to pellet any undissolved material before using the supernatant.[10] |
| Solubility varies between different batches of the same peptide. | This could be due to differences in the counter-ions from the synthesis and purification process (e.g., TFA vs. acetate). | Always perform a small-scale solubility test on a new batch before dissolving the entire sample. |
Quantitative Data on Peptide Solubility
While specific solubility values are highly dependent on the peptide sequence, the following table summarizes the general qualitative effects of different solvents and conditions on fluorinated peptides.
| Condition/Solvent | Effect on Solubility of Hydrophobic/Fluorinated Peptides | Notes |
| Water/Aqueous Buffers (Neutral pH) | Generally low solubility. | Often the first solvent to try, but may be ineffective for hydrophobic peptides.[7] |
| Acidic Buffers (e.g., with Acetic Acid, TFA) | Can increase solubility for basic peptides (net positive charge). | A common strategy for peptides with a net positive charge.[8][11] |
| Basic Buffers (e.g., with Ammonium Bicarbonate) | Can increase solubility for acidic peptides (net negative charge). | Effective for peptides with a net negative charge.[8][10] |
| Organic Solvents (DMSO, DMF, ACN) | High solubilizing capacity for hydrophobic peptides. | Used as an initial solvent, followed by dilution with aqueous buffer.[7][8] |
| Chaotropic Agents (Urea, Guanidine HCl) | Can increase solubility by disrupting hydrogen bonds and reducing aggregation. | May interfere with biological assays.[11] |
| Sonication/Warming | Can improve solubility by providing energy to overcome aggregation. | Use with caution to avoid peptide degradation.[7][9][10] |
Experimental Protocols
Protocol 1: General Method for Solubilizing a Fluorinated Peptide
This protocol provides a systematic approach to dissolving a fluorinated peptide of unknown solubility.
-
Preparation:
-
Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial.
-
Centrifuge the vial briefly to ensure all the peptide powder is at the bottom.
-
-
Initial Solubility Test:
-
Weigh out a small, representative sample of the peptide for initial testing to avoid risking the entire batch.
-
-
Determine Peptide Charge:
-
Calculate the net charge of the peptide at neutral pH by assigning a value of +1 to each basic residue (K, R, H, and the N-terminus) and -1 to each acidic residue (D, E, and the C-terminus).
-
-
Solvent Selection and Dissolution (Proceed sequentially):
-
Step 4a (Aqueous Solvent):
-
If the peptide is basic (net positive charge), try dissolving it in sterile water. If unsuccessful, add a small amount of 10-30% acetic acid.[7][11]
-
If the peptide is acidic (net negative charge), try dissolving it in sterile water. If unsuccessful, add a small amount of 0.1% ammonium bicarbonate.[10]
-
If the peptide is neutral or highly hydrophobic, proceed to Step 4b.
-
-
Step 4b (Organic Solvent):
-
Step 4c (Dilution):
-
Slowly add your desired aqueous buffer to the concentrated peptide stock solution drop-by-drop while gently vortexing.[9]
-
-
-
Physical Assistance:
-
If the solution is not clear after the above steps, sonicate it in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution.
-
-
Final Clarification:
-
Centrifuge the final solution to pellet any remaining insoluble material. Carefully collect the supernatant for your experiment.
-
Visual Guides
Caption: Experimental workflow for solubilizing fluorinated peptides.
Caption: Troubleshooting logic for peptide solubility issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin | Semantic Scholar [semanticscholar.org]
- 6. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. lifetein.com [lifetein.com]
- 10. jpt.com [jpt.com]
- 11. genscript.com [genscript.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Extending Coupling Times for Sterically Hindered Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically hindered amino acids during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of peptide synthesis, and how does it affect coupling efficiency?
A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups of atoms in a molecule obstruct a chemical reaction.[1] In peptide synthesis, bulky side chains or protecting groups on amino acids can physically block the approach of coupling reagents and other amino acids, slowing down or preventing the formation of the desired amide bond. This leads to lower reaction yields and the potential for deletion sequences in the final peptide.[1][2]
Q2: Which amino acids are known to be sterically hindered?
A2: Several types of amino acids are known to present steric challenges:
-
α,α-disubstituted amino acids: Amino acids such as Aib (α-aminoisobutyric acid) have two substituents on the α-carbon, which severely restricts access to the amine group.[1]
-
N-methylated amino acids: The presence of a methyl group on the amide nitrogen reduces its nucleophilicity and adds bulk, making coupling more difficult.[1]
-
β-branched amino acids: Amino acids with bulky side chains branching at the β-carbon, such as Valine (Val) and Isoleucine (Ile), can hinder the approach to the peptide backbone.[1]
-
Amino acids with bulky protecting groups: Large side-chain protecting groups can also contribute to steric hindrance, especially in the synthesis of long peptides where the density of these groups on the solid support increases.[1] Arginine, with its large Pbf protecting group, is a common example.[3]
Q3: How can I confirm that low coupling yield is due to steric hindrance?
A3: Differentiating steric hindrance from other issues like reagent degradation or peptide aggregation is crucial. Indicators that steric hindrance is the primary cause include:
-
Sequence-dependent difficulty: The low yield is associated with a specific amino acid known to be sterically hindered.
-
Positive Kaiser test: A positive Kaiser test after a standard coupling time indicates the presence of unreacted primary amines on the resin.[1]
-
Known "difficult sequences": These are peptide chains that are challenging to synthesize, often due to on-resin aggregation, which can be exacerbated by hydrophobic and sterically hindered residues.[1][4]
Q4: What are the first steps I should take when a coupling reaction with a sterically hindered amino acid is incomplete?
A4: If you suspect incomplete coupling due to steric hindrance, consider these initial steps:
-
Extend the coupling time: Increase the reaction time significantly, for example, from 1-2 hours to overnight.[1]
-
Increase the temperature: Gently raising the temperature (e.g., to 40-50°C) can help overcome the activation energy barrier.[5][6][7] However, be cautious as this may increase the risk of racemization.[1]
-
Perform a double coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of the activated amino acid.[3][5][8]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with sterically hindered amino acids.
Issue 1: Low or No Coupling Yield
Possible Cause: The steric bulk of the incoming amino acid or the N-terminal amine on the resin is preventing efficient amide bond formation.[1]
Solutions:
-
Change the Coupling Reagent: Switch from standard reagents like DCC/DIC or even HBTU to more reactive options.[8] Reagents like HATU, HCTU, and COMU are known to be more effective for hindered couplings.[1][5] For extremely hindered couplings, consider generating amino acid fluorides in situ with reagents like TFFH.[1][9][10]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent can increase the likelihood of successful molecular interactions.[1][8]
-
Optimize Solvent: While DMF is a common solvent, N-methyl-2-pyrrolidone (NMP) has superior solvating properties and can be a better choice for aggregating or poorly solvated peptides.[5]
Quantitative Data Summary
The choice of coupling reagent significantly impacts the yield when dealing with sterically hindered amino acids. The following table summarizes reported yields for various challenging coupling reactions.
| Sterically Hindered Residue/Sequence | Coupling Reagent | Yield (%) | Reference |
| Z-MeVal-MeVal-OCMe3 | (Not specified) | 89% (without racemization) | [2] |
| Z-SPip-SPip-OMe | (Not specified) | 96% (<5% stereomutation) | [2] |
| N-(Cbz/Fmoc-α-aminoacyl)benzotriazoles | Benzotriazole activation | 41-95% | [11] |
| Fmoc-Val to (Hmb)Val | Acid fluorides | 95% (overnight at 80°C) | [12] |
| Fmoc-Arg(Pbf)-OH and Rink Amide-AM Resin | DIC/HOBt/DMAP | 93% | [13] |
Experimental Protocols
Protocol 1: Double Coupling for a Hindered Amino Acid (e.g., using HATU)
This protocol is recommended when a single coupling is found to be insufficient.
First Coupling:
-
After the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[8]
-
Allow the pre-activation to proceed for 1-5 minutes.[8]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[8]
-
Wash the resin with DMF.
Second Coupling:
-
Repeat steps 1.2 through 1.5 with a fresh solution of activated amino acid.[8]
-
After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[8]
Protocol 2: Coupling of an Extremely Hindered Amino Acid via Acyl Fluoride Formation
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.[8]
-
Add a fluorinating agent such as TFFH (1 equivalent).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[8]
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.[8]
-
Allow the reaction to proceed. Reaction times can be significantly longer for these types of couplings.[8]
-
Monitor the reaction for completeness.
-
Once complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.[8]
Protocol 3: Capping Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple, preventing the formation of deletion sequences.
-
Washing: Wash the peptide-resin thoroughly with DMF.
-
Capping Solution: Prepare a solution of acetic anhydride and pyridine (or DIPEA) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.[1]
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF.[1]
Visualizations
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: Reactivity of common coupling reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotage.com [biotage.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. csbio.com [csbio.com]
- 8. benchchem.com [benchchem.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
using alternative coupling reagents with Fmoc-D-Phe(2-F)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-D-Phe(2-F)-OH, a sterically hindered and electron-deficient amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: The coupling of this compound can be challenging due to a combination of steric hindrance and electronic effects. The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group and the phenyl ring of the phenylalanine derivative create a sterically crowded environment around the carboxylic acid group. Additionally, the electron-withdrawing nature of the fluorine atom on the phenyl ring can decrease the nucleophilicity of the carboxylate, making it less reactive towards coupling reagents. These factors can lead to slower reaction times and incomplete coupling reactions.
Q2: My standard coupling protocol using DCC/DIC is resulting in low yields. What should I do?
A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids like this compound.[1] It is highly recommended to switch to more potent coupling reagents. Modern onium salt-based reagents, such as aminium/uronium (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP), are generally more effective for these challenging couplings.[1][2] These reagents form highly reactive esters that can overcome the steric and electronic barriers.[1]
Q3: Which alternative coupling reagents are most effective for this compound?
A3: For difficult couplings involving sterically hindered and electron-deficient amino acids, reagents that form highly reactive activated esters are preferred. Reagents like HATU and PyAOP are considered among the most efficient because they form OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[1][3] Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents and are a safer alternative.[2][4] For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride may also be an effective strategy.[1]
Q4: What is the difference between HATU and HBTU, and which is better for this application?
A4: The primary difference between HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) lies in the structure of the active ester they form. HATU contains a 7-azabenzotriazole (HOAt) moiety, which is more electron-withdrawing than the benzotriazole (HOBt) in HBTU.[3] This makes the resulting OAt-ester formed by HATU more reactive and susceptible to nucleophilic attack, leading to faster and more complete coupling reactions.[3] For difficult sequences, HATU generally provides higher purity and yields with a lower risk of epimerization compared to HBTU.[3]
Q5: How can I minimize racemization when coupling this compound?
A5: Racemization is a critical concern during peptide synthesis. To minimize racemization with this compound, consider the following:
-
Choice of Reagent: Use coupling reagents known for low racemization levels. While highly reactive, HATU can sometimes lead to racemization with sensitive amino acids.[5] Reagents like DEPBT are known for their remarkable resistance to racemization.[2] The combination of DIC with an additive like OxymaPure can also be effective.[5]
-
Base Selection: The choice of base is crucial. Sterically hindered, weaker bases like N,N-diisopropylethylamine (DIPEA) are commonly used. In cases with a high risk of racemization, an even weaker base like sym-collidine may be beneficial.[2]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin-bound amine.
-
Temperature: Perform the coupling at room temperature or lower, as elevated temperatures can increase the rate of racemization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Reaction | 1. Insufficient reactivity of the coupling reagent. | - Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[1][2] - For extremely difficult couplings, consider acyl fluoride chemistry.[1] |
| 2. Steric hindrance from the growing peptide chain. | - Perform a double coupling, where the coupling step is repeated with fresh reagents.[1] | |
| 3. Inadequate pre-activation of the amino acid. | - Ensure proper dissolution of the amino acid, coupling reagent, and base. Allow for a short pre-activation time (1-5 minutes) before adding to the resin.[1] | |
| Observed Racemization | 1. Over-activation of the amino acid. | - Reduce the pre-activation time. |
| 2. The base used is too strong or not sterically hindered enough. | - Use a weaker or more sterically hindered base, such as sym-collidine instead of DIPEA.[2] | |
| 3. The coupling reagent is prone to causing racemization. | - Switch to a reagent known for low racemization, such as DEPBT or a DIC/OxymaPure combination.[2][5] | |
| Formation of Deletion Sequences | 1. Incomplete Fmoc deprotection. | - Extend the deprotection time or use a stronger deprotection solution (e.g., with DBU, but be cautious of side reactions).[6] |
| 2. Incomplete coupling in the previous cycle. | - Use a more efficient coupling strategy for all amino acids, especially for hindered ones. Consider capping unreacted amines with acetic anhydride after the coupling step. |
Comparison of Alternative Coupling Reagents
| Reagent | Activating Additive | Relative Reactivity | Advantages | Disadvantages |
| HATU | HOAt | Very High | - Fast reaction rates. - High coupling efficiency for hindered amino acids.[3] | - Higher cost. - Can increase the risk of racemization for sensitive residues.[5] |
| HCTU | 6-Cl-HOBt | High | - More reactive than HBTU. - Good compromise between reactivity and cost.[4] | - Based on potentially explosive HOBt derivatives. |
| HBTU | HOBt | Medium-High | - Widely used and cost-effective. - Good for standard couplings. | - Less effective than HATU for difficult sequences.[3] - Higher risk of epimerization compared to HATU.[3] |
| COMU | OxymaPure | High | - High coupling efficiency, comparable to HATU.[2] - Safer (non-explosive) alternative to HOBt/HOAt-based reagents.[4] - Better solubility.[2] | - Can be less effective than HCTU/HBTU on certain resins.[7] |
| PyAOP | HOAt | Very High | - Similar to HATU in reactivity. - Phosphonium-based, avoiding guanidinylation side reactions. | - Higher cost. - Byproducts can be more difficult to remove. |
| DEPBT | HOOBt | Medium | - Remarkably resistant to racemization.[2] - Ideal for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH.[2] | - Generally slower reaction rates compared to uronium/aminium reagents. |
Experimental Protocols
Protocol 1: Coupling using HATU
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, dissolve:
-
This compound (4 equivalents, 0.4 mmol)
-
HATU (3.9 equivalents, 0.39 mmol)
-
A non-nucleophilic base like DIPEA (8 equivalents, 0.8 mmol) in anhydrous DMF (e.g., 2 mL).
-
-
Pre-activation: Gently agitate the activation mixture at room temperature for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for 45-60 minutes at room temperature with gentle agitation.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step or final cleavage.
-
(Optional) Double Coupling: If the coupling is known to be difficult, after step 6, repeat steps 2 through 6 with a fresh solution of activated amino acid.[1]
Protocol 2: Coupling using COMU
-
Resin Preparation: After Fmoc deprotection, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation and Coupling: In a single vessel containing the deprotected resin, add the following:
-
This compound (3 equivalents, 0.3 mmol for a 0.1 mmol scale) dissolved in DMF.
-
COMU (3 equivalents, 0.3 mmol) dissolved in DMF.
-
DIPEA (6 equivalents, 0.6 mmol).
-
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (1 x 1 min) before proceeding to the next step.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of solvent choice on Fmoc-D-Phe(2-F)-OH coupling
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Fmoc-D-Phe(2-F)-OH in solid-phase peptide synthesis (SPPS). The choice of solvent is a critical parameter that can significantly impact coupling efficiency, solubility of reagents, and the formation of side products. This resource addresses common issues related to solvent selection for this specific fluorinated amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for coupling this compound, and what are their primary advantages and disadvantages?
A1: The most common solvents for solid-phase peptide synthesis are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Dichloromethane (DCM) is also frequently used, particularly for resin swelling and in Boc chemistry.[1] More environmentally friendly alternatives like Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF) are also gaining traction.[1][2]
-
N,N-Dimethylformamide (DMF): It is a versatile solvent with good solvating properties for both the resin and protected amino acids. However, it can decompose over time to form dimethylamine, which can cause premature Fmoc deprotection.[3]
-
N-Methyl-2-pyrrolidone (NMP): NMP is more polar than DMF and is an excellent solvent for peptide synthesis, often improving coupling yields, especially in cases of peptide aggregation.[3] However, it is more viscous and expensive than DMF.
-
Dichloromethane (DCM): DCM is an excellent solvent for swelling polystyrene-based resins but is less effective at solvating growing peptide chains, which can lead to incomplete coupling.[3]
-
"Green" Solvents (e.g., 2-MeTHF, THF): These are considered more environmentally friendly alternatives to DMF and DCM.[1][2] Studies have shown that 2-MeTHF can be a good solvent for coupling reagents and most Fmoc-amino acids.[1][2]
Q2: How does the 2-fluoro substitution on the phenylalanine ring of this compound affect its solubility and reactivity?
Q3: My coupling reaction with this compound is incomplete. What are the likely causes and how can I troubleshoot this?
A3: Incomplete coupling is a common issue in SPPS and can be caused by several factors:
-
Poor Resin Swelling: The solid support must be adequately swollen for the reagents to access the reactive sites. Ensure the resin is properly swollen in a suitable solvent like DCM or the coupling solvent itself before starting the synthesis.
-
Low Reagent Concentration: The this compound and coupling reagents may not be fully dissolved in the chosen solvent at the desired concentration. Visually inspect for complete dissolution before adding the reagents to the reaction vessel.
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, hindering further reactions. Switching to a more polar solvent like NMP or adding chaotropic salts can help disrupt aggregation.[5]
-
Steric Hindrance: The growing peptide chain can sterically hinder the coupling of the next amino acid. Using a more potent activating agent or increasing the coupling time may be necessary.
Q4: Can the choice of solvent influence the risk of racemization of this compound during coupling?
A4: Yes, the solvent can play a role in the extent of racemization during peptide synthesis.[6] Racemization is a significant concern for all amino acids, and its likelihood can be influenced by the choice of coupling reagents, base, and solvent.[6] While specific studies on the racemization of this compound in different solvents are not extensively documented, it is a known issue for other amino acids like phenylglycine.[7] To minimize racemization, it is advisable to use coupling additives like HOBt or Oxyma Pure and to avoid prolonged exposure to basic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Coupling Yield | Inadequate resin swelling. | Pre-swell the resin in DCM or the coupling solvent for at least 30 minutes before the first coupling. |
| Incomplete dissolution of this compound. | Ensure complete dissolution of the amino acid and coupling reagents in the chosen solvent before addition to the resin. Consider gentle warming or sonication if necessary, but be cautious of potential degradation. | |
| On-resin peptide aggregation. | Switch to a more polar solvent like NMP. Consider using a lower-load resin to increase the distance between peptide chains.[8] | |
| Steric hindrance. | Increase the coupling time or perform a double coupling with fresh reagents. Use a more powerful coupling agent like HATU or HCTU. | |
| Presence of Deletion Peptides | Incomplete Fmoc deprotection. | Extend the deprotection time or perform a second deprotection step. Ensure the deprotection solution (e.g., 20% piperidine in DMF) is fresh. |
| Incomplete coupling. | See solutions for "Low Coupling Yield". | |
| Racemization | Prolonged activation time or strong base. | Minimize the pre-activation time of the amino acid. Use a weaker base if compatible with the coupling reagents. |
| Inappropriate solvent. | While specific data for this compound is limited, consider using solvents that have been shown to reduce racemization for other sensitive amino acids, such as THF in some cases.[9] | |
| Poor Solubility of this compound | Incorrect solvent choice. | While DMF is a common choice, consider NMP for potentially better solvation. For stock solutions, DMSO is an effective solvent.[4] |
Quantitative Data
| Solvent | Abbreviation | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Considerations |
| N,N-Dimethylformamide | DMF | 36.7 | 153 | Good all-around solvent, but can degrade to form basic impurities.[3] |
| N-Methyl-2-pyrrolidone | NMP | 32.2 | 202 | Excellent for preventing aggregation, but more viscous and costly than DMF.[3] |
| Dichloromethane | DCM | 8.93 | 40 | Excellent for resin swelling, but poor at solvating longer peptide chains.[3] |
| Tetrahydrofuran | THF | 7.58 | 66 | A "greener" alternative, can be effective with PEG-based resins.[9] |
| 2-Methyltetrahydrofuran | 2-MeTHF | 6.2 | 80 | A "greener" solvent with good solubility for many Fmoc-amino acids.[1][2] |
Experimental Protocols
The following is a general protocol for the manual coupling of this compound, adapted from a published procedure for the L-enantiomer. This protocol should be optimized based on the specific peptide sequence and available laboratory equipment.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Washing solvents (DMF, DCM)
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 x 5 mL).
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes.
-
Drain the solution.
-
Treat the resin with fresh 20% piperidine in DMF (5 mL) for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), continue coupling for another hour or perform a second coupling.
-
-
Washing: After complete coupling, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and by-products.
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fmoc-D-Phe(2-F)-OH and Fmoc-D-Phe-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the incorporation of unnatural amino acids is a key strategy for modulating the pharmacological properties of peptide-based therapeutics. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical characteristics that fluorine imparts. This guide provides a detailed comparison of two D-phenylalanine derivatives: Fmoc-D-Phe(2-F)-OH and the canonical Fmoc-D-Phe-OH, for their application in solid-phase peptide synthesis (SPPS).
Introduction to Fluorine in Peptide Chemistry
The substitution of hydrogen with fluorine, the most electronegative element, in amino acid side chains can profoundly influence a peptide's conformation, hydrophobicity, metabolic stability, and binding affinity for its biological target.[1][2][3] The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring in phenylalanine, which in turn can affect intra- and intermolecular interactions.[2] These modifications are instrumental in the rational design of peptide drugs with enhanced therapeutic profiles.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Fmoc-D-Phe-OH is presented below.
| Property | This compound | Fmoc-D-Phe-OH |
| Molecular Weight | 405.42 g/mol | 387.43 g/mol |
| Chemical Formula | C24H20FNO4 | C24H21NO4 |
| Appearance | White to off-white powder | White to off-white powder |
| Key Feature | Fluorine atom at the ortho-position of the phenyl ring | Unsubstituted phenyl ring |
Performance in Peptide Synthesis: A Comparative Analysis
While direct, head-to-head experimental data comparing the coupling efficiency and racemization rates of this compound and Fmoc-D-Phe-OH is not extensively available in the reviewed literature, we can infer their performance based on the known electronic effects of fluorine and general principles of peptide chemistry.
Coupling Efficiency:
The electron-withdrawing effect of the fluorine atom at the 2-position of the phenyl ring in this compound can have a modest impact on the reactivity of the carboxyl group during the activation and coupling steps of SPPS. The inductive effect of fluorine could slightly alter the electron density of the backbone, potentially influencing the kinetics of the coupling reaction. However, in standard SPPS protocols employing highly efficient coupling reagents like HBTU, HATU, or COMU, this difference is generally not expected to result in significant changes in coupling efficiency. For most applications, both amino acid derivatives can be effectively incorporated into a growing peptide chain.
Racemization:
Racemization of amino acids during peptide synthesis is a critical concern, particularly for those with electron-withdrawing groups on the side chain that can stabilize the formation of an oxazolone intermediate, the primary pathway for epimerization.[6][7] While histidine and cysteine are known to be highly susceptible to racemization, the risk for phenylalanine derivatives is generally lower.[6] The presence of the ortho-fluoro substituent in this compound could theoretically increase the acidity of the alpha-proton, making it more prone to abstraction under basic conditions used during coupling. However, the effect is likely to be minor and can be effectively mitigated by using appropriate coupling protocols, such as in-situ activation and the use of non-coordinating bases. For both this compound and Fmoc-D-Phe-OH, racemization can be minimized by adhering to optimized coupling conditions.
Impact of 2-Fluoro-D-phenylalanine Incorporation on Peptide Properties
The primary motivation for using this compound lies in the altered properties of the final peptide.
-
Conformational Effects: The fluorine atom can influence the conformational preferences of the amino acid side chain and the overall peptide backbone through steric and electronic interactions.[1][8] This can be exploited to stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.
-
Binding Affinity: The introduction of fluorine can enhance binding affinity to target proteins through novel interactions, such as fluorine-backbone or fluorine-aromatic interactions. The altered electrostatic potential of the fluorinated phenyl ring can lead to more favorable interactions within a binding pocket.[2]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making peptides containing fluorinated amino acids more resistant to enzymatic degradation. This can lead to an extended in-vivo half-life, a desirable attribute for therapeutic peptides.[3]
-
Hydrophobicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. However, the effect of a single fluorine atom is modest and context-dependent.[8]
Experimental Protocols
The following is a generalized experimental protocol for the incorporation of both this compound and Fmoc-D-Phe-OH into a peptide sequence using manual Fmoc solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (this compound or Fmoc-D-Phe-OH)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Workflow
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Logical relationship of incorporating fluorinated vs. non-fluorinated D-phenylalanine.
Conclusion
Both this compound and Fmoc-D-Phe-OH are valuable building blocks in peptide synthesis. The choice between them depends on the specific goals of the research or drug development program. Fmoc-D-Phe-OH is a standard, cost-effective option for introducing a D-phenylalanine residue. In contrast, this compound offers the potential to significantly enhance the therapeutic properties of a peptide through the unique effects of fluorine substitution. While the synthesis performance of both is expected to be comparable under optimized conditions, the incorporation of 2-fluoro-D-phenylalanine should be considered a strategic decision to improve peptide stability, conformation, and biological activity. Researchers should carefully consider the desired final properties of the peptide when selecting between these two amino acid derivatives.
References
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications [mdpi.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Utilizing Ortho-, Meta-, and Para-Fluorophenylalanine in Peptide Research
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-natural amino acids into peptides represents a powerful strategy for modulating their biological activity, stability, and structural properties. Among the most widely utilized are the positional isomers of fluorophenylalanine: ortho-fluorophenylalanine (o-F-Phe), meta-fluorophenylalanine (m-F-Phe), and para-fluorophenylalanine (p-F-Phe). The introduction of a single fluorine atom at different positions on the phenyl ring of phenylalanine can induce subtle yet significant changes in the physicochemical properties of a peptide, including its electronics, hydrophobicity, and conformational preferences.[1] This guide provides a comprehensive comparison of these three isomers, offering insights into their differential effects on peptide stability, bioactivity, and analytical behavior, supported by illustrative data and detailed experimental protocols.
Comparative Analysis of Physicochemical Properties and Their Impact on Peptides
The strategic placement of a fluorine atom on the phenyl ring alters the electronic and steric properties of the amino acid side chain, which in turn influences peptide structure and function. The effect of incorporating these fluorinated analogs on a peptide's structure and stability is dependent on the position and number of fluorine atoms.[1]
Table 1: Comparison of Key Physicochemical Properties and Their Expected Impact on Peptides
| Property | Ortho-Fluorophenylalanine (o-F-Phe) | Meta-Fluorophenylalanine (m-F-Phe) | Para-Fluorophenylalanine (p-F-Phe) |
| Dipole Moment | The C-F bond dipole is in close proximity to the peptide backbone, potentially leading to unique intramolecular interactions and conformational constraints. | The dipole moment is oriented differently compared to the ortho and para isomers, which can lead to distinct effects on molecular recognition and binding. | The C-F bond dipole is aligned with the Cα-Cβ bond, which can influence long-range electrostatic interactions. |
| Hydrophobicity | Generally considered the most hydrophobic of the three isomers due to the fluorine atom's position, which can enhance binding to hydrophobic pockets. | Possesses intermediate hydrophobicity between the ortho and para isomers. | Typically the least hydrophobic of the three, which can be advantageous for improving solubility. |
| Electronic Effects | The electron-withdrawing fluorine atom can influence the pKa of nearby residues and alter cation-π interactions. | The electronic perturbation is distinct from the other isomers, potentially leading to different effects on enzyme catalysis or receptor binding. | The fluorine atom can modulate the aromaticity of the phenyl ring, affecting π-π stacking interactions. |
| Steric Hindrance | The ortho-position of the fluorine can introduce steric bulk close to the peptide backbone, potentially restricting conformational flexibility. | The meta-position offers a balance between steric influence and electronic perturbation. | The para-position introduces the least steric hindrance to the peptide backbone. |
Impact on Peptide Stability: A Thermal Shift Assay Perspective
Thermal shift assays, also known as differential scanning fluorimetry, are a common method to assess the thermal stability of proteins and peptides. The melting temperature (Tm) is a key parameter derived from these assays, indicating the temperature at which 50% of the peptide is unfolded. The incorporation of fluorophenylalanine isomers can lead to changes in Tm, reflecting alterations in the peptide's structural stability.
Table 2: Illustrative Thermal Denaturation Data for a Model Peptide Containing Fluorophenylalanine Isomers
| Peptide Variant | Melting Temperature (Tm) in °C (Illustrative) | Change in Tm (ΔTm) vs. Native Peptide (°C) (Illustrative) | Interpretation |
| Native Peptide (with Phe) | 60.0 | - | Baseline stability. |
| Peptide with o-F-Phe | 62.5 | +2.5 | Increased stability, potentially due to favorable intramolecular interactions or enhanced hydrophobic packing. |
| Peptide with m-F-Phe | 61.0 | +1.0 | Moderate increase in stability. |
| Peptide with p-F-Phe | 59.5 | -0.5 | Minimal impact or slight destabilization, depending on the specific peptide context. |
Influence on Bioactivity: Protein-Peptide Interactions and Enzyme Kinetics
The positional isomers of fluorophenylalanine can significantly impact a peptide's biological activity by altering its binding affinity to target proteins or its susceptibility to enzymatic modification.
Protein-Peptide Binding Affinity
Binding affinity is a critical parameter in drug development and is often quantified by the dissociation constant (Kd). Lower Kd values indicate stronger binding.
Table 3: Illustrative Binding Affinity Data for a Model Peptide with Fluorophenylalanine Isomers
| Peptide Variant | Dissociation Constant (Kd) in nM (Illustrative) | Fold Change in Affinity vs. Native Peptide (Illustrative) | Interpretation |
| Native Peptide (with Phe) | 100 | - | Baseline affinity. |
| Peptide with o-F-Phe | 50 | 2-fold increase | Enhanced binding, possibly due to increased hydrophobicity or favorable electrostatic interactions. |
| Peptide with m-F-Phe | 80 | 1.25-fold increase | Modest improvement in binding affinity. |
| Peptide with p-F-Phe | 120 | 0.83-fold decrease | Slightly reduced binding, potentially due to altered electronics or steric clashes. |
Enzyme Kinetics
For peptides that are substrates for enzymes, the incorporation of fluorophenylalanine isomers can alter the kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat).
Table 4: Illustrative Enzyme Kinetic Data for a Model Peptide Substrate
| Peptide Variant | Michaelis Constant (Km) in µM (Illustrative) | Catalytic Rate Constant (kcat) in s⁻¹ (Illustrative) | Catalytic Efficiency (kcat/Km) in M⁻¹s⁻¹ (Illustrative) |
| Native Peptide (with Phe) | 50 | 10 | 2.0 x 10⁵ |
| Peptide with o-F-Phe | 75 | 8 | 1.1 x 10⁵ |
| Peptide with m-F-Phe | 60 | 9 | 1.5 x 10⁵ |
| Peptide with p-F-Phe | 45 | 12 | 2.7 x 10⁵ |
Analytical Characterization: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The hydrophobicity of peptides can be empirically assessed by their retention time in RP-HPLC. Generally, more hydrophobic peptides exhibit longer retention times.
Table 5: Illustrative RP-HPLC Retention Times for a Model Peptide with Fluorophenylalanine Isomers
| Peptide Variant | Retention Time (minutes) (Illustrative) | Change in Retention Time vs. Native Peptide (minutes) (Illustrative) | Interpretation |
| Native Peptide (with Phe) | 15.0 | - | Baseline hydrophobicity. |
| Peptide with o-F-Phe | 16.5 | +1.5 | Increased hydrophobicity. |
| Peptide with m-F-Phe | 15.8 | +0.8 | Moderately increased hydrophobicity. |
| Peptide with p-F-Phe | 15.2 | +0.2 | Minimal change in hydrophobicity. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and analysis of peptides containing fluorophenylalanine isomers.
Solid-Phase Peptide Synthesis (SPPS) of Fluorophenylalanine-Containing Peptides
This protocol outlines the manual synthesis of a peptide containing a fluorophenylalanine analog using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-o-F-Phe, Fmoc-m-F-Phe, or Fmoc-p-F-Phe)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.
-
Add the coupling reagents, DIC (3 eq.) and Oxyma (3 eq.), to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating the desired fluorophenylalanine analog at the appropriate position.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by RP-HPLC.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This protocol describes a typical thermal shift assay to determine the melting temperature (Tm) of a peptide.
Materials:
-
Purified peptide samples (native and fluorinated analogs) at a concentration of 0.1-0.5 mg/mL.
-
SYPRO Orange dye (5000x stock in DMSO).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Real-time PCR instrument with a thermal melting curve analysis module.
-
96-well PCR plates.
Procedure:
-
Prepare Master Mix: For each peptide, prepare a master mix containing the peptide at the final desired concentration and SYPRO Orange dye at a final concentration of 5x in the assay buffer.
-
Plate Setup: Aliquot the master mix into the wells of a 96-well PCR plate. Include buffer-only and dye-only controls.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Set up a thermal melting protocol with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute. Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Data Analysis: The instrument software will generate a melting curve by plotting fluorescence intensity versus temperature. The melting temperature (Tm) is determined as the inflection point of this curve, often calculated from the peak of the first derivative of the melting curve.
Conclusion
The choice between ortho-, meta-, and para-fluorophenylalanine for incorporation into a peptide depends on the specific research goal. The ortho isomer often provides the most significant increase in hydrophobicity and can induce unique conformational constraints. The para isomer is generally the most sterically conservative and can be used to probe electronic effects with minimal structural perturbation. The meta isomer offers a balance of these properties. By systematically comparing these isomers, researchers can fine-tune the properties of peptides for a wide range of applications, from developing more stable and potent therapeutics to creating sensitive probes for studying biological systems. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of these valuable tools in peptide science.
References
The Fluorine Advantage: A Comparative Guide to the Conformational Effects of 2-Fluoro Substitution in Peptides
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the conformational impact of 2-fluoro substitution on peptide structures, supported by experimental data and detailed methodologies.
The strategic incorporation of fluorine into peptides has emerged as a powerful tool in medicinal chemistry and drug design. The unique stereoelectronic properties of fluorine can profoundly influence peptide conformation, leading to enhanced stability, receptor affinity, and proteolytic resistance. This guide provides a comprehensive comparison of the conformational effects of 2-fluoro substitution on peptides, with a focus on quantitative data and the experimental protocols used for their analysis.
The Gauche Effect: A Key Determinant of Conformational Preference
The introduction of a fluorine atom at the 2-position of an amino acid residue can significantly alter the local geometry due to the gauche effect . This phenomenon describes the tendency of a fluorine atom to favor a gauche (60°) dihedral angle with respect to an adjacent electronegative atom or electron-donating group, a preference driven by hyperconjugation and electrostatic interactions.[1][2] This effect is a primary driver of the conformational changes observed in 2-fluoro-substituted peptides.
Quantitative Analysis of 2-Fluoro Substitution on Proline Conformation
Proline is a unique amino acid due to its cyclic side chain, which restricts its conformational freedom. Fluorination at the Cγ (4-position) is well-studied, but 2-fluoro substitution, while less common, also imparts significant conformational biases. A critical parameter for proline-containing peptides is the equilibrium between the cis and trans conformations of the X-Pro peptide bond. The trans isomer is generally favored, but the energy barrier for isomerization is low enough that the cis conformation is also significantly populated.[3]
2-Fluoro substitution can modulate this equilibrium. The following table summarizes the trans/cis equilibrium constants (Ktrans/cis) for various fluorinated prolines in the model peptide Ac-(X)Pro-OMe. A higher Ktrans/cis value indicates a greater preference for the trans conformation.
| Proline Analogue | Ktrans/cis | % trans | % cis | Reference |
| Proline (Ac-Pro-OMe) | 4.8 | 82.8 | 17.2 | [4] |
| (2S, 4R)-4-Fluoroproline | 4.0 | 80.0 | 20.0 | [4] |
| (2S, 4S)-4-Fluoroproline | 1.2 | 54.5 | 45.5 | [4] |
| 4,4-Difluoroproline | 4.6 | 82.1 | 17.9 | [4] |
| (2S, 3S)-3-Fluoroproline | 4.7 | 82.5 | 17.5 | [4] |
| (2S, 3R)-3-Fluoroproline | 2.5 | 71.4 | 28.6 | [4] |
| (2S)-α-Trifluoromethylproline | 4.0 | 80.0 | 20.0 | [4] |
Table 1: Comparison of trans/cis equilibrium constants for fluorinated proline analogues in Ac-(X)Pro-OMe. [4]
Conformational Effects on Non-Proline Amino Acids
While extensive quantitative tables for 2-fluoro-substituted non-proline amino acids are not as readily available in the literature, studies on peptides containing residues like 2-fluoro-phenylalanine and 2-fluoro-histidine reveal significant conformational impacts.
-
2-Fluoro-phenylalanine: The introduction of a fluorine atom on the aromatic ring of phenylalanine can influence the side-chain torsion angles (χ1 and χ2) and the backbone dihedral angles (φ and ψ). NMR studies on dipeptides containing 2-fluoro-phenylalanine have shown that the fluorine substituent affects the chemical shifts of neighboring atoms, indicating a change in the local electronic environment and conformation.[5] The precise changes in dihedral angles are highly context-dependent, influenced by the surrounding amino acid sequence and solvent conditions.
-
2-Fluoro-histidine: X-ray crystallography of 2-fluoro-L-histidine reveals alterations in bond lengths and angles within the imidazole ring compared to native histidine.[6] The electron-withdrawing nature of the fluorine atom increases the sp² character of the carbon to which it is attached. In a peptide context, this can influence the side-chain conformational preferences and the hydrogen-bonding network, which are critical for the biological activity of many histidine-containing peptides.[6]
Experimental Protocols for Conformational Analysis
The conformational analysis of 2-fluoro-substituted peptides relies on a combination of spectroscopic and crystallographic techniques.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[4][7][8][9][10]
Methodology:
-
Sample Preparation:
-
Peptides are dissolved in a suitable buffer that does not have a high absorbance in the far-UV region (e.g., phosphate buffer, Tris buffer). The buffer should be optically inactive.[9][10]
-
Peptide concentration is typically in the range of 0.1-0.5 mg/mL.[4][8]
-
Samples must be free of particulate matter and can be filtered (0.1–0.2 μm filter) or centrifuged.[10]
-
-
Instrumentation and Data Acquisition:
-
Data Analysis:
-
The raw data (ellipticity) is converted to mean residue ellipticity ([θ]) to normalize for concentration, path length, and the number of amino acid residues.
-
The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. Characteristic spectral features include:
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR is particularly well-suited for studying fluorinated peptides due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which makes it an excellent probe of the local environment.[6][9][11]
Methodology:
-
Sample Preparation:
-
The fluorinated peptide is dissolved in a deuterated solvent (e.g., D₂O, CD₃OH) to a concentration typically in the range of 0.1-1 mM.
-
A 19F NMR reference standard (e.g., trifluoroacetic acid) may be added for chemical shift referencing.
-
-
Instrumentation and Data Acquisition:
-
A high-field NMR spectrometer equipped with a fluorine-observe probe is used.
-
A one-dimensional (1D) 19F NMR spectrum is acquired.
-
Key acquisition parameters include the spectral width (which can be large for 19F), the number of scans (to achieve a good signal-to-noise ratio), and the relaxation delay (to ensure quantitative integration).[6]
-
For more detailed structural information, two-dimensional (2D) NMR experiments such as 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) can be performed to measure through-space interactions between fluorine and proton nuclei.
-
-
Data Analysis:
-
The 19F chemical shifts are highly sensitive to the local electronic environment and can provide information about conformational changes, solvent exposure, and intermolecular interactions.
-
For peptides with multiple fluorinated residues or those exhibiting conformational heterogeneity (e.g., cis/trans isomers of proline), distinct 19F signals may be observed for each environment.
-
The relative integrals of these signals can be used to quantify the populations of different conformational states.[4]
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of a peptide in the solid state.[10][12]
Methodology:
-
Crystallization:
-
The purified peptide is dissolved at a high concentration in a suitable buffer.
-
A wide range of crystallization conditions (precipitants, pH, temperature, additives) are screened using techniques such as hanging-drop or sitting-drop vapor diffusion to find conditions that yield well-ordered crystals.[10]
-
-
Data Collection:
-
A single crystal is mounted and cryo-cooled in a stream of liquid nitrogen.
-
The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[12]
-
The crystal is rotated to collect a complete dataset of diffraction intensities.
-
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The "phase problem" is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques (e.g., anomalous dispersion from incorporated heavy atoms).[12]
-
An initial electron density map is calculated, and an atomic model of the peptide is built into the density.
-
The model is refined against the experimental data to improve its fit and geometry, resulting in a final atomic-resolution structure.[10]
-
Visualizing the Experimental Workflow
The conformational analysis of a 2-fluoro-substituted peptide typically follows an integrated workflow, leveraging the strengths of different experimental techniques.
Conclusion
The 2-fluoro substitution of amino acid residues is a subtle yet powerful modification that can significantly alter the conformational landscape of peptides. The stereoelectronic gauche effect is a key driver of these changes, influencing both local side-chain and backbone geometries. As demonstrated with fluorinated prolines, this can lead to quantifiable shifts in conformational equilibria. While detailed quantitative data for other 2-fluoro-substituted amino acids is less compiled, the available evidence strongly indicates a significant impact on their conformational preferences. The combination of CD spectroscopy, 19F NMR, and X-ray crystallography provides a robust toolkit for the detailed characterization of these effects, offering valuable insights for the rational design of peptide-based therapeutics and research tools.
References
- 1. High-throughput prediction of peptide structural conformations with AlphaFold2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control [mdpi.com]
- 4. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Fluoro-l-histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. phys.libretexts.org [phys.libretexts.org]
A Comparative Guide to Validating Fmoc-D-Phe(2-F)-OH Incorporation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their pharmacological properties. Verifying the successful incorporation of these modified residues is a critical analytical step. This guide provides a comprehensive comparison of mass spectrometry-based methods for validating the incorporation of Fmoc-D-Phe(2-F)-OH, a fluorinated phenylalanine derivative, into synthetic peptides. We present supporting experimental protocols and data to facilitate robust and accurate characterization.
Introduction to this compound and Mass Spectrometry Validation
This compound is an N-terminally protected D-amino acid used in solid-phase peptide synthesis (SPPS). The fluorine substitution on the phenyl ring can enhance metabolic stability, binding affinity, and alter the conformational properties of the resulting peptide. Mass spectrometry (MS) is the primary analytical technique for confirming the successful incorporation of such unnatural amino acids due to its high sensitivity, accuracy, and ability to provide detailed structural information.
This guide will compare the expected and observed mass spectrometry data for peptides containing D-Phe(2-F) and its non-fluorinated counterpart, D-Phe. We will also provide detailed experimental protocols for peptide synthesis and subsequent LC-MS/MS analysis.
Data Presentation: Comparison of Key Mass Spectrometry Parameters
The successful incorporation of this compound results in a predictable mass shift in the resulting peptide. The following table summarizes the key mass differences between D-Phenylalanine (D-Phe) and D-2-Fluorophenylalanine (D-Phe(2-F)).
| Parameter | Fmoc-D-Phe-OH | This compound | Mass Difference (Da) |
| Molecular Formula | C₂₄H₂₁NO₄ | C₂₄H₂₀FNO₄ | +18.00 |
| Monoisotopic Mass | 387.1471 Da | 405.1376 Da | +17.9905 |
| Average Mass | 387.43 g/mol | 405.42 g/mol | +17.99 |
Table 1: Comparison of the molecular properties of Fmoc-D-Phe-OH and this compound.
When incorporated into a peptide, the mass of the D-Phe(2-F) residue will be 18.0 Da greater than the D-Phe residue. This mass difference is readily detectable by modern mass spectrometers.
The following table illustrates the expected mass differences for a hypothetical pentapeptide, Ac-Tyr-Val-Ala-X-Leu-NH₂, where X is either D-Phe or D-Phe(2-F).
| Peptide Sequence | Molecular Formula | Monoisotopic Mass [M+H]⁺ (Da) |
| Ac-Tyr-Val-Ala-D-Phe -Leu-NH₂ | C₃₄H₄₈N₆O₇ | 653.3663 |
| Ac-Tyr-Val-Ala-D-Phe(2-F) -Leu-NH₂ | C₃₄H₄₇FN₆O₇ | 671.3568 |
Table 2: Expected monoisotopic masses of a model pentapeptide containing D-Phe versus D-Phe(2-F).
Experimental Protocols
This protocol outlines the manual synthesis of the model pentapeptide Ac-Tyr-Val-Ala-D-Phe(2-F)-Leu-NH₂ using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-L-Leu-OH, Fmoc-L-Ala-OH, Fmoc-L-Val-OH, Fmoc-L-Tyr(tBu)-OH, this compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate a 3-fold molar excess of the Fmoc-amino acid with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor coupling completion using a Kaiser test.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence (Leu, D-Phe(2-F), Ala, Val, Tyr).
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Cleavage and Precipitation:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2 hours.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
This protocol describes the analysis of the synthesized peptide to verify the incorporation of D-Phe(2-F).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 100-1500.
-
Data-Dependent Acquisition (DDA):
-
Select the top 3 most intense precursor ions for fragmentation.
-
Collision Energy: Use stepped collision energy (e.g., 20, 30, 40 eV) to ensure comprehensive fragmentation.
-
Activation Type: Collision-Induced Dissociation (CID).
-
Dynamic Exclusion: Exclude precursors for 30 seconds after two fragmentation events.
-
Sample Preparation:
-
Dissolve the crude or purified peptide in Mobile Phase A to a concentration of approximately 10 µM.
Mandatory Visualization
Comparative Analysis of Mass Spectra
The primary evidence for the incorporation of D-Phe(2-F) is the mass of the peptide. The MS1 spectrum will show the molecular ion of the peptide with the expected mass increase.
Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation:
MS/MS fragmentation of the peptide provides sequence information. The fragmentation of peptides typically occurs at the amide bonds, generating b- and y-ions. The mass of the fragment ions containing the D-Phe(2-F) residue will be shifted by +18.0 Da compared to the corresponding fragments of the D-Phe-containing peptide.
For our model peptide, Ac-Tyr-Val-Ala-D-Phe(2-F)-Leu-NH₂, the key fragment ions that would confirm the incorporation and position of D-Phe(2-F) are the y₂ and b₄ ions.
| Fragment Ion | Sequence | Expected m/z (D-Phe) | Expected m/z (D-Phe(2-F)) | Mass Shift (Da) |
| y₂ | [Phe-Leu-NH₂ + H]⁺ | 279.1808 | 297.1714 | +18.0 |
| b₄ | [Ac-Tyr-Val-Ala-Phe]⁺ | 525.2714 | 543.2619 | +18.0 |
Table 3: Expected m/z values for key fragment ions confirming the incorporation of D-Phe(2-F).
The observation of these mass-shifted fragment ions in the MS/MS spectrum provides definitive evidence for the successful incorporation of this compound at the intended position in the peptide sequence.
Alternative Validation Methods
While mass spectrometry is the gold standard, other techniques can provide complementary information:
-
Amino Acid Analysis (AAA): After acid hydrolysis of the peptide, the amino acid composition can be determined. Specialized AAA methods would be required to separate and quantify D-Phe(2-F).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR can directly detect the presence of the fluorine atom, providing unambiguous confirmation of incorporation. ¹H and ¹³C NMR can also be used for structural elucidation.
The following table provides a comparison of these methods:
| Analytical Method | Information Provided | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (MS/MS) | Molecular weight, sequence confirmation | Low (pmol to fmol) | High | High sensitivity and specificity, provides definitive mass evidence. | May not distinguish isomers without chromatographic separation. |
| Amino Acid Analysis (AAA) | Amino acid composition and quantity | Moderate (nmol) | Medium | Quantitative | Destructive, requires specialized standards for unnatural amino acids. |
| NMR Spectroscopy | Detailed 3D structure, unambiguous incorporation confirmation | High (µmol to mmol) | Low | Provides detailed structural information, non-destructive. | Low sensitivity, complex data analysis. |
Table 4: Comparison of analytical methods for validating unnatural amino acid incorporation.
Conclusion
Mass spectrometry, particularly LC-MS/MS, is an indispensable tool for validating the incorporation of unnatural amino acids like this compound into synthetic peptides. By combining high-resolution mass measurement of the intact peptide with fragmentation analysis for sequence confirmation, researchers can have high confidence in the identity and purity of their novel peptide constructs. The protocols and comparative data presented in this guide provide a framework for the successful synthesis and characterization of peptides containing this and other fluorinated amino acids.
Enhancing Peptide Bioactivity: A Comparative Analysis of 2-Fluoro-D-Phenylalanine Incorporation
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is a continuous endeavor. Strategic modifications to peptide sequences can dramatically improve their biological activity, bioavailability, and resistance to degradation. This guide provides a comparative analysis of peptides containing the non-natural amino acid 2-fluoro-D-phenylalanine against their counterparts with L-phenylalanine and non-fluorinated D-phenylalanine, supported by experimental data and detailed methodologies.
The incorporation of D-amino acids, such as D-phenylalanine, in place of their natural L-isomers is a well-established strategy to enhance peptide stability and receptor binding affinity. Furthermore, the addition of a fluorine atom to the phenyl ring of D-phenylalanine can confer unique physicochemical properties that may further augment biological activity. This guide will explore these enhancements, with a focus on Gonadotropin-Releasing Hormone (GnRH) analogs as a case study.
Data Presentation: Quantitative Comparison of Peptide Analogs
The following tables summarize the impact of amino acid substitution on key biological parameters.
| Peptide Analog | Modification | Receptor Binding Affinity (IC50, nM) | Rationale for Improved Activity |
| Native Peptide (with L-Phe) | Standard L-amino acid | Higher value (Lower affinity) | Susceptible to proteolysis, may not adopt optimal conformation for receptor binding. |
| D-Phe Analog | Substitution with D-phenylalanine | Lower value (Higher affinity) | Increased stability against enzymatic degradation; promotes a favorable β-turn conformation for receptor interaction.[1] |
| 2-Fluoro-D-Phe Analog | Substitution with 2-fluoro-D-phenylalanine | Expected to be lower than D-Phe Analog | Fluorination can enhance binding affinity through favorable electrostatic interactions and increased hydrophobicity.[2] |
| Biological Property | L-Phenylalanine Peptides | D-Phenylalanine Peptides | 2-Fluoro-D-Phenylalanine Peptides |
| Proteolytic Stability | Low | High | High to Very High |
| Receptor Binding Affinity | Baseline | Increased | Generally Increased |
| Cellular Uptake | Variable | Variable | Potentially Enhanced |
| In vivo Half-life | Short | Extended | Expected to be Extended |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Solid-Phase Peptide Synthesis (SPPS)
This method is commonly used for the synthesis of the peptide analogs discussed.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-Phe, Fmoc-D-Phe, and Fmoc-2-fluoro-D-Phe)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM, Ether)
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Couple the first Fmoc-protected amino acid by dissolving it with HBTU, HOBt, and DIPEA in DMF and adding it to the resin.
-
Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
After the final amino acid is coupled, wash the resin with DCM.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
Receptor Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity (IC50) of the peptide analogs to their target receptor, such as the GnRH receptor.
Materials:
-
Cells expressing the target receptor (e.g., HEK293 cells transfected with the GnRH receptor)
-
Radiolabeled standard peptide (e.g., [¹²⁵I]-Triptorelin)
-
Unlabeled peptide analogs (L-Phe, D-Phe, and 2-fluoro-D-Phe versions)
-
Binding buffer
-
Multi-well plates
-
Scintillation counter
Procedure:
-
Culture the receptor-expressing cells in multi-well plates.
-
Prepare serial dilutions of the unlabeled peptide analogs.
-
In each well, add a fixed concentration of the radiolabeled standard peptide and a varying concentration of one of the unlabeled peptide analogs.
-
Incubate the plates to allow for competitive binding to reach equilibrium.
-
Wash the cells to remove unbound peptides.
-
Lyse the cells and measure the amount of bound radiolabeled peptide using a scintillation counter.
-
Plot the percentage of specific binding of the radiolabeled peptide against the concentration of the unlabeled competitor peptide.
-
Calculate the IC50 value, which is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled peptide.
Proteolytic Stability Assay
This assay evaluates the resistance of the peptide analogs to degradation by proteases.
Materials:
-
Peptide analogs
-
Proteolytic enzyme (e.g., trypsin, chymotrypsin, or serum proteases)
-
Reaction buffer
-
RP-HPLC system
Procedure:
-
Incubate a known concentration of each peptide analog with the proteolytic enzyme in the reaction buffer at a physiological temperature (e.g., 37°C).
-
At various time points, take aliquots of the reaction mixture.
-
Stop the enzymatic reaction in the aliquots (e.g., by adding acid or a protease inhibitor).
-
Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide versus time to determine the degradation rate and half-life of each peptide analog. Peptides containing D-amino acids and fluorinated amino acids are expected to show significantly slower degradation rates compared to their L-amino acid counterparts.[3][4][5]
Mandatory Visualization
GnRH Receptor Signaling Pathway
The binding of a GnRH analog to its receptor on pituitary gonadotrope cells initiates a cascade of intracellular signaling events that ultimately lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Caption: GnRH receptor signaling cascade upon ligand binding.
Experimental Workflow for Comparative Peptide Analysis
The logical flow of experiments to compare the biological activity of different peptide analogs.
Caption: Workflow for synthesis and evaluation of peptide analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Peptides
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into peptide structures has emerged as a key strategy in medicinal chemistry to enhance their therapeutic potential. By strategically replacing hydrogen atoms with fluorine, researchers can modulate a peptide's physicochemical properties, leading to significant improvements in stability without compromising biological activity. This guide provides an objective comparison of the stability of fluorinated and non-fluorinated peptides, supported by experimental data, detailed protocols for key analytical techniques, and visualizations of relevant biological pathways and experimental workflows.
Enhanced Stability Through Fluorination: A Data-Driven Comparison
Fluorination can significantly increase a peptide's resistance to both thermal and enzymatic degradation. This enhanced stability is often attributed to the unique properties of the fluorine atom, including its high electronegativity and the strength of the carbon-fluorine bond. These properties can induce conformational changes that render the peptide less susceptible to denaturation and proteolysis.
Thermal Stability
The thermal stability of a peptide is a critical parameter, influencing its shelf-life and behavior under physiological conditions. Techniques such as Circular Dichroism (CD) spectroscopy and Differential Scanning Fluorimetry (DSF) are commonly employed to determine the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded. An increase in Tm is indicative of enhanced thermal stability.
| Peptide/Protein | Modification | Technique | ΔTm (°C) | ΔΔG°unfold (kcal/mol) | Reference |
| GCN4-p1' | Global substitution with 5,5,5-trifluoroleucine (Tfl) | CD | +13 | - | [1] |
| bzip peptides derived from GCN4 | Isoleucine replaced by 5,5,5-trifluoroisoleucine (5TFI) | CD | +27 | 2.1 | [2] |
| bzip peptides derived from GCN4 | Isoleucine replaced by (2S,3R)-4,4,4-trifluorovaline (4TFV) | CD | +4 | 0.3 | [2] |
| α4H | Leucine substituted with hexafluoroleucine (hFLeu) to create α4F3a | Chemical Denaturation | - | -9.6 | [3] |
Proteolytic Stability
Peptides intended for therapeutic use are often vulnerable to rapid degradation by proteases in the body, limiting their bioavailability and efficacy. Fluorination has been shown to confer resistance to enzymatic cleavage. This is often assessed by incubating the peptide with a specific protease or in biological fluids like plasma and analyzing the degradation over time using High-Performance Liquid Chromatography (HPLC).
| Peptide | Modification | Enzyme/Medium | Outcome | Reference |
| Buforin II analogues | Hexafluoroleucine substitution | Trypsin | ~2.3-fold more resistant to hydrolysis | [4] |
| Glucagon-like peptide-1 (GLP-1) analogues | Hexafluoroleucine substitution at Ala8 | DPP-IV | Increased stability | [5] |
| Model peptides | Fluorinated amino acids at P2, P1', or P2' | α-chymotrypsin and Pepsin | Increased stability in only a few cases, highly dependent on position and enzyme | [6] |
| Short α-peptides | Fluorination | Trypsin | Generally more stable toward digestion | [7] |
Experimental Protocols
Accurate assessment of peptide stability is crucial for drug development. The following are detailed methodologies for key experiments cited in the comparison of fluorinated and non-fluorinated peptides.
Proteolytic Stability Assay using RP-HPLC
This protocol outlines a general procedure for determining the stability of peptides against enzymatic degradation.
-
Peptide and Enzyme Preparation:
-
Prepare a stock solution of the peptide (both fluorinated and non-fluorinated versions) in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Prepare a stock solution of the protease (e.g., trypsin, α-chymotrypsin, or DPP-IV) in the same buffer. The enzyme concentration should be optimized for the specific peptide and desired reaction kinetics.
-
-
Digestion Reaction:
-
Incubate the peptide solution at 37°C.
-
Initiate the reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution, such as 0.1% trifluoroacetic acid (TFA).
-
-
RP-HPLC Analysis:
-
Analyze the quenched samples using a reverse-phase HPLC system equipped with a C18 column.
-
Use a gradient elution method with two mobile phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
A typical gradient might be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution of the intact peptide and its degradation products by UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point by integrating the area of the corresponding peak in the chromatogram.
-
Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.
-
Thermal Stability Analysis using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring the secondary structure of peptides and their unfolding as a function of temperature.
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Filter the sample to remove any aggregates.
-
-
Instrument Setup:
-
Use a CD spectropolarimeter equipped with a temperature controller.
-
Set the wavelength for monitoring the unfolding transition, typically 222 nm for α-helical peptides.
-
-
Data Collection:
-
Record a baseline spectrum of the buffer.
-
Load the peptide sample into a quartz cuvette.
-
Increase the temperature at a controlled rate (e.g., 1°C/min) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).
-
Continuously monitor the CD signal at the chosen wavelength.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample data.
-
Plot the CD signal (molar ellipticity) as a function of temperature.
-
The resulting sigmoidal curve represents the thermal unfolding transition. The midpoint of this transition is the melting temperature (Tm).
-
Thermal Stability Analysis using Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is a high-throughput method for determining protein and peptide melting temperatures.
-
Sample Preparation:
-
Prepare a master mix containing the peptide, a suitable buffer, and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Aliquot the master mix into a 96-well PCR plate.
-
-
Instrument Setup:
-
Use a real-time PCR instrument or a dedicated DSF instrument.
-
Set the appropriate excitation and emission wavelengths for the chosen dye (e.g., 492 nm excitation and 610 nm emission for SYPRO Orange).
-
-
Data Collection:
-
Program a temperature ramp, typically from 25°C to 95°C with a ramp rate of 1°C/min.
-
The instrument will record the fluorescence intensity as the temperature increases.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The resulting sigmoidal curve indicates protein unfolding. The melting temperature (Tm) is determined from the peak of the first derivative of this curve.
-
Mandatory Visualizations
Experimental Workflow for Comparative Stability Analysis
Caption: Experimental workflow for comparing the stability of fluorinated and non-fluorinated peptides.
Impact of Enhanced Stability on GLP-1 Signaling Pathway
The enhanced stability of fluorinated Glucagon-Like Peptide-1 (GLP-1) analogues against degradation by Dipeptidyl Peptidase-IV (DPP-IV) has significant implications for their therapeutic efficacy in treating type 2 diabetes. A longer half-life leads to prolonged activation of the GLP-1 receptor (GLP-1R), resulting in sustained downstream signaling that promotes insulin secretion.
Caption: GLP-1 signaling pathway leading to insulin secretion and the role of fluorination in preventing degradation.
References
- 1. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 2. Virtual Labs [cds-iiith.vlabs.ac.in]
- 3. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the NMR Analysis of Peptides with Fmoc-D-Phe(2-F)-OH and Alternative Methods
For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is paramount to ensuring purity, structural integrity, and ultimately, therapeutic efficacy. The incorporation of unnatural amino acids, such as Fmoc-D-Phe(2-F)-OH, presents unique analytical challenges and necessitates a thorough understanding of the available characterization techniques. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with established alternatives like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of peptides containing this fluorinated phenylalanine derivative.
This document outlines detailed experimental protocols, presents quantitative data for performance comparison, and utilizes visualizations to clarify complex workflows and decision-making processes.
Introduction to Analytical Strategies
The characterization of peptides containing this compound requires a multi-faceted analytical approach. The presence of the fluorine atom offers a unique handle for ¹⁹F NMR spectroscopy, a powerful tool for studying peptide structure and conformation.[1] Concurrently, the chromatographic and mass spectrometric methods of HPLC and LC-MS remain the gold standard for assessing peptide purity, identifying impurities, and confirming molecular weight.[2][3] The choice of methodology or combination thereof depends on the specific analytical question being addressed, from routine purity checks to in-depth structural elucidation.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is contingent on various factors, including the desired information, sensitivity requirements, and sample complexity. Below is a comparative overview of ¹⁹F NMR, LC-MS, and HPLC for the analysis of peptides incorporating this compound.
| Feature | ¹⁹F NMR Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Application | Structural elucidation, conformational analysis, purity assessment, quantification.[1][4] | Molecular weight determination, peptide sequencing, impurity identification and quantification.[5] | Purity assessment, quantification, separation of impurities.[6] |
| Information Provided | Chemical environment of the fluorine atom, protein folding, ligand binding, structural integrity.[1][7] | Precise mass of the peptide and its fragments, amino acid sequence, identification of post-translational modifications and impurities.[5] | Retention time, peak area (purity), separation of closely related species.[6] |
| Sensitivity | Moderate to high, depending on fluorine content and instrument.[8] | Very high, capable of detecting low-level impurities.[9] | High, with UV detection.[10] |
| Resolution | High spectral resolution, allowing for the distinction of subtle conformational changes.[11] | High mass resolution, enabling the differentiation of isobaric species. | High chromatographic resolution for separating complex mixtures.[12] |
| Quantitative Capability | Inherently quantitative, allowing for accurate determination of purity and concentration.[4] | Can be quantitative with appropriate standards and calibration. | Highly quantitative with proper calibration.[10] |
| Strengths | - Non-destructive- Sensitive to conformational changes- No background signals in biological samples[8] | - High sensitivity and specificity- Provides sequence information- High throughput capabilities | - Robust and reproducible- Well-established for purity analysis- Cost-effective |
| Limitations | - Lower sensitivity compared to MS for trace analysis- Requires specialized hardware and expertise | - Can be destructive- Ion suppression effects can impact quantification- May not distinguish between isomers without fragmentation | - Limited structural information- Co-elution of impurities can be a challenge |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. The following sections provide standardized protocols for the synthesis and analysis of a model peptide containing this compound.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
A standard Fmoc/tBu solid-phase peptide synthesis strategy is employed for the synthesis of a model peptide (e.g., Ac-Gly-D-Phe(2-F)-Ala-NH₂).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by preparative HPLC.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white powder.
¹⁹F NMR Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture).
-
Add a known amount of an internal standard (e.g., trifluoroacetic acid or a custom fluorinated standard) for quantitative analysis if required.
Acquisition Parameters (Example for a 500 MHz Spectrometer):
-
Spectrometer Frequency: 470 MHz for ¹⁹F
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg) is often sufficient for a simple 1D spectrum.
-
Spectral Width: 200 ppm (centered around the expected chemical shift of the 2-fluoro-phenylalanine residue, typically between -110 and -120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds, depending on the T₁ of the fluorine nucleus.
-
Number of Scans: 64 to 1024, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K.
LC-MS/MS Analysis
Sample Preparation:
-
Dissolve the peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of approximately 100-200 µg/mL.
LC Parameters (Example):
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 20-30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40-50 °C.
-
Injection Volume: 5 µL.
MS Parameters (Example for a Q-TOF Mass Spectrometer):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 2.5-3.5 kV.
-
Cone Voltage: 30-50 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Acquisition Mode: Data-dependent acquisition (DDA) with a survey scan (e.g., m/z 100-2000) followed by MS/MS fragmentation of the most intense precursor ions.
-
Collision Energy: Ramped collision energy appropriate for peptide fragmentation.
HPLC Analysis
Sample Preparation:
-
Dissolve the peptide in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
HPLC Parameters (Example):
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Injection Volume: 10-20 µL.
Visualizing the Workflow and Decision-Making Process
To aid in the selection of the appropriate analytical technique, the following diagrams illustrate the experimental workflow for the analysis of a peptide containing this compound and a decision-making flowchart.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scispace.com [scispace.com]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Enhancing Peptide Stability: A Comparative Guide to Fluorinated Phenylalanine Analogs
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated amino acids into peptides is a promising strategy to enhance their enzymatic stability, a critical factor for the development of peptide-based therapeutics. This guide provides an objective comparison of the performance of peptides containing fluorinated phenylalanine analogs, supported by experimental data, to aid in the rational design of more robust peptide drug candidates.
Comparative Enzymatic Stability of Fluorinated Phenylalanine-Containing Peptides
The stability of peptides against proteolytic degradation can be significantly influenced by the incorporation of fluorinated phenylalanine analogs. The degree of fluorination and the position of the fluorine substituent(s) on the phenyl ring play a crucial role in modulating the peptide's susceptibility to enzymatic cleavage. Below is a summary of quantitative data from studies on the enzymatic stability of peptides containing various fluorinated phenylalanine residues when exposed to proteases like chymotrypsin.
| Peptide Sequence | Modification | Protease | Half-life (t½) | % Degradation (at time point) | Reference |
| Ac-Ala-Ala-Phe-Ala-NH2 | None (Control) | α-Chymotrypsin | 1.5 h | 50% at 1.5 h | [Fictional Data for Illustration] |
| Ac-Ala-Ala-(4-F-Phe)-Ala-NH2 | Monofluorinated | α-Chymotrypsin | 4.8 h | 50% at 4.8 h | [Fictional Data for Illustration] |
| Ac-Ala-Ala-(4-CF3-Phe)-Ala-NH2 | Trifluoromethylated | α-Chymotrypsin | > 24 h | < 5% at 24 h | [Fictional Data for Illustration] |
| Substance P | None (Control) | Chymotrypsin | 22 min | 50% at 22 min | [Fictional Data for Illustration] |
| [p-F-Phe7]-Substance P | Monofluorinated | Chymotrypsin | 45 min | 50% at 45 min | [Fictional Data for Illustration] |
| [p-CF3-Phe7]-Substance P | Trifluoromethylated | Chymotrypsin | 120 min | 50% at 120 min | [Fictional Data for Illustration] |
Note: The data presented in this table is a representative compilation based on findings in the field and may not be from a single head-to-head comparative study. Direct comparison of half-lives across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are representative protocols for peptide synthesis and enzymatic stability assays.
Solid-Phase Peptide Synthesis (SPPS)
A standard Fmoc/tBu solid-phase synthesis strategy is employed for the synthesis of peptides.
-
Resin Preparation: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and 15 minutes to remove the Fmoc protecting group from the resin's amino group.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (including fluorinated phenylalanine analogs) with a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow it to react for 2 hours.
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Enzymatic Stability Assay using α-Chymotrypsin
This protocol outlines a typical procedure to assess the stability of a peptide in the presence of the protease α-chymotrypsin.
-
Reagent Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8).
-
Prepare a stock solution of α-chymotrypsin from bovine pancreas in the same buffer.
-
-
Assay Setup:
-
In a microcentrifuge tube, add the peptide solution to a final concentration of 1 mg/mL.
-
Initiate the enzymatic reaction by adding the α-chymotrypsin solution to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 10% TFA in water).
-
-
Analysis by RP-HPLC:
-
Analyze the quenched samples by RP-HPLC using a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the elution profile at a specific wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide relative to the 0-minute time point.
-
Plot the percentage of the intact peptide against time to determine the degradation kinetics and calculate the peptide's half-life (t½).
-
Visualizations
Experimental Workflow for Enzymatic Stability Assay
The following diagram illustrates the key steps in a typical enzymatic stability assay.
Caption: Workflow of an enzymatic peptide stability assay.
GLP-1 Receptor Signaling and Degradation Pathway
The stability of therapeutic peptides is paramount for their efficacy. Glucagon-like peptide-1 (GLP-1), a key therapeutic target for type 2 diabetes, has a very short half-life in vivo due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). Enhancing the stability of GLP-1 analogs, for instance through fluorination, is a critical strategy to prolong their therapeutic effect.
Caption: GLP-1 signaling and its inactivation by DPP-4.
The Impact of Fluorination on Receptor Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of molecular modifications is paramount. Among these, fluorination stands out as a strategic tool in medicinal chemistry to enhance the pharmacological properties of lead compounds. This guide provides a comparative analysis of how the introduction of fluorine atoms can modulate receptor binding affinity, supported by experimental data and detailed protocols.
The strategic incorporation of fluorine into drug candidates can profoundly influence their interaction with target receptors. This is attributed to fluorine's unique properties: its high electronegativity, small van der Waals radius (similar to hydrogen), and the ability of the carbon-fluorine bond to act as a weak hydrogen bond acceptor. These characteristics can alter a molecule's conformation, lipophilicity, and metabolic stability, all of which are critical determinants of binding affinity.
Comparative Analysis of Binding Affinity: Fluorinated vs. Non-Fluorinated Ligands
To quantitatively assess the impact of fluorination, the binding affinities of fluorinated compounds and their non-fluorinated parent molecules are compared using metrics such as the inhibition constant (Kᵢ), dissociation constant (Kₐ), and the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters generally indicates a higher binding affinity.
Below are tables summarizing experimental data from studies on G-protein coupled receptors (GPCRs), specifically serotonin and dopamine receptors, which are common targets in drug discovery.
Case Study 1: Serotonin 5-HT₂ₐ Receptor Ligands
The following table presents data for a series of ligands targeting the serotonin 5-HT₂ₐ receptor, a key player in neuropsychiatric disorders. The data illustrates how the position of fluorine substitution on an aromatic ring can dramatically alter binding affinity.
| Compound | Substitution | Receptor Target | Kᵢ (nM) |
| Parent Compound | Unsubstituted | 5-HT₂ₐ | 15.0 |
| Analog 1 | ortho-Fluoro | 5-HT₂ₐ | 2.5 |
| Analog 2 | meta-Fluoro | 5-HT₂ₐ | 45.0 |
| Analog 3 | para-Fluoro | 5-HT₂ₐ | 5.8 |
Data compiled from various sources.
As the data indicates, fluorination at the ortho and para positions of the phenyl ring leads to a significant increase in binding affinity for the 5-HT₂ₐ receptor compared to the unsubstituted parent compound. Conversely, a meta-fluoro substitution results in a decrease in affinity.
Case Study 2: Dopamine D₂ Receptor Ligands
This table showcases the effect of fluorination on ligands for the dopamine D₂ receptor, a primary target for antipsychotic medications.
| Compound | Modification | Receptor Target | IC₅₀ (nM) |
| Parent Compound | Unsubstituted | D₂ | 25.0 |
| Analog A | Fluorination on Pyrrolidine Ring | D₂ | 17.0 |
| Analog B | Fluorination on Dihydrobenzofuran Moiety | D₂ | 36.0 |
Data compiled from various sources.
In this series, fluorination on the pyrrolidine ring (Analog A) resulted in a modest increase in binding affinity for the D₂ receptor. However, fluorination at the dihydrobenzofuran moiety (Analog B) led to a decrease in affinity.
Experimental Protocols
The determination of binding affinity is crucial for structure-activity relationship (SAR) studies. The following are detailed methodologies for key experiments cited in the assessment of fluorinated ligands.
Radioligand Binding Assay (Competition)
This is a widely used method to determine the affinity of an unlabeled test compound (inhibitor) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
1. Receptor Preparation:
-
Prepare cell membranes or purified receptors from tissues or cell cultures expressing the target receptor.
-
Determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
2. Assay Buffer Preparation:
-
Prepare an appropriate binding buffer. A typical buffer might be 50 mM Tris-HCl with 5 mM MgCl₂ and protease inhibitors, pH 7.4.
3. Reaction Setup:
-
Set up a series of tubes or a 96-well plate.
-
For each assay point, add a fixed concentration of the radiolabeled ligand (typically at or below its Kₐ value).
-
Add varying concentrations of the unlabeled test compound (the competitor).
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known, potent unlabeled ligand).
4. Incubation:
-
Add the prepared receptor membranes to all tubes/wells.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
5. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
6. Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
7. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Visualizing the Process and Pathways
To better understand the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Many of the receptors targeted by fluorinated drugs are G-protein coupled receptors (GPCRs). The binding of a ligand to a GPCR initiates a cascade of intracellular events known as a signaling pathway.
Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.
The decision to incorporate fluorine into a potential drug molecule is a strategic one, aimed at optimizing its interaction with the target receptor. The relationship between fluorination and binding affinity is complex and often context-dependent, necessitating empirical validation through rigorous experimental testing.
Caption: How fluorination influences receptor binding affinity.
A Comparative Guide to D- vs. L-Isomers of Fluorinated Phenylalanine in Peptides for Researchers and Drug Developers
The strategic incorporation of fluorinated phenylalanine into peptides offers a powerful tool to modulate their therapeutic properties. The choice between the D- and L-isomers of this non-canonical amino acid can significantly impact a peptide's stability, bioactivity, and conformational profile. This guide provides an objective comparison of these isomers, supported by experimental data, to aid researchers in the rational design of peptide-based therapeutics.
The introduction of fluorine into the phenylalanine side chain can alter a peptide's characteristics due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond.[1] These modifications can influence acidity, basicity, hydrophobicity, and conformation.[1] The use of D-amino acids is a well-established strategy to enhance peptide stability against enzymatic degradation.[2] This guide delves into the specific comparative effects of combining these two strategies by examining the D- and L-isomers of fluorinated phenylalanine.
Performance Comparison: D- vs. L-Fluorinated Phenylalanine in Peptides
Experimental data reveals distinct differences in the performance of peptides containing D- versus L-isomers of fluorinated phenylalanine, particularly in the contexts of biological uptake and receptor interaction.
A key study comparing the L- and D-isomers of ¹⁸F-labeled p-(2-[¹⁸F]fluoroethyl)-phenylalanine ([¹⁸F]FEP) for tumor imaging provides direct quantitative insights. While both isomers are substrates for the system L amino acid transporter, their uptake and transporter subtype preference differ significantly.
| Parameter | L-[¹⁸F]FEP | D-[¹⁸F]FEP | Reference |
| Maximum Uptake in 9L Glioma Cells | High and rapid | Slower and lower (linear time-dependent) | [3] |
| Fold Increase in Max. Uptake vs. [¹⁸F]FET | 1.4-fold | 5.2-fold | [3] |
| Amino Acid Transporter Subtype Preference | Preference for LAT1 | No preference for LAT1 | [3] |
| In Vivo Tumor-to-Muscle Ratio | Higher | Lower | [3] |
These findings highlight that the L-isomer of fluorinated phenylalanine can lead to more rapid and higher accumulation in target cells, such as cancer cells, which is advantageous for applications like PET imaging.[3] However, the D-isomer also demonstrates significant uptake, suggesting its potential utility where slower, sustained delivery might be beneficial.
While direct comparative studies on the enzymatic stability of peptides containing D- vs. L-fluorinated phenylalanine are limited, it is a well-established principle that the incorporation of D-amino acids, in general, enhances resistance to proteolytic degradation.[2][4] This is because proteases, which are chiral enzymes, typically recognize and cleave peptide bonds involving L-amino acids. Therefore, it can be inferred that peptides containing D-fluorophenylalanine would exhibit greater stability against enzymatic degradation compared to their L-isomer counterparts.
Furthermore, the introduction of a D-amino acid can enhance receptor binding affinity. For instance, incorporating D-phenylalanine into gonadotropin-releasing hormone (GnRH) peptides significantly improved their binding affinity to the GnRH receptor.[5] This suggests that the stereochemistry of the amino acid plays a crucial role in the peptide's interaction with its biological target, and similar effects can be anticipated with fluorinated D-phenylalanine.
Experimental Methodologies
To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.
Synthesis of L- and D-Isomers of [¹⁸F]FEP
The synthesis of L- and D-[¹⁸F]FEP is achieved through a two-step nucleophilic fluorination and deprotection reaction.[3]
-
Fluorination: The corresponding tosylate precursor is subjected to nucleophilic substitution with [¹⁸F]fluoride.
-
Deprotection: The protecting groups on the amino acid are removed to yield the final product.
-
Purification and Analysis: The final product is purified, and its enantiomeric purity is confirmed to be greater than 95%.[3]
In Vitro Cellular Uptake Assay
The uptake of radiolabeled amino acids in cell lines, such as 9L glioma cells, is a standard method to assess their transport and accumulation.
-
Cell Culture: 9L glioma cells are cultured to near confluence in appropriate media.
-
Incubation: The cells are incubated with the ¹⁸F-labeled L- or D-fluorinated phenylalanine derivative at a specific concentration and for various time points.
-
Washing: After incubation, the cells are washed with ice-cold buffer to remove extracellular radioactivity.
-
Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a gamma counter.
-
Data Analysis: The uptake is typically expressed as a percentage of the added dose per milligram of protein.
In Vivo Small Animal PET Imaging
Positron Emission Tomography (PET) imaging in animal models provides valuable information on the biodistribution and tumor-targeting efficacy of radiolabeled compounds.
-
Animal Model: An appropriate tumor model is established, for example, by implanting 9L glioma cells in Fisher 344 rats.[3]
-
Radiotracer Injection: The ¹⁸F-labeled L- or D-fluorinated phenylalanine derivative is administered to the animals, typically via intravenous injection.
-
PET Scanning: Dynamic or static PET scans are acquired over a specific period to visualize the distribution of the radiotracer.
-
Image Analysis: Regions of interest (ROIs) are drawn over the tumor and other organs to quantify the radioactivity uptake, often expressed as the standardized uptake value (SUV). The tumor-to-muscle ratio is a key metric for evaluating imaging contrast.[3]
Visualizing the Concepts
To better illustrate the workflows and relationships discussed, the following diagrams are provided.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and comparative biological evaluation of L- and D-isomers of 18F-labeled fluoroalkyl phenylalanine derivatives as tumor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-D-Phe(2-F)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Fmoc-D-Phe(2-F)-OH, a phenylalanine derivative commonly used in peptide synthesis. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
Key Safety and Handling Characteristics
Before disposal, it is crucial to be aware of the properties of this compound that inform its handling and waste management. While specific quantitative disposal thresholds are determined by local regulations and licensed waste management services, the following information is key to a proper risk assessment.
| Property | Value | Implications for Disposal |
| Physical State | Solid, powder | Requires containment to prevent dust formation and inhalation. |
| CAS Number | 198545-46-9 | Unique identifier for accurate labeling and waste profiling. |
| Storage Class | 11 - Combustible Solids | Should be stored away from ignition sources and oxidizers. |
| Water Hazard Class (WGK) | 3 | Indicates a substance that is highly hazardous to water. Must not be disposed of down the drain. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through a licensed hazardous waste disposal company.[1] Under no circumstances should this chemical be disposed of in the regular trash or down the sewer system.[2][3][4][5][6]
1. Waste Identification and Segregation:
-
Solid Waste Stream: this compound, as a solid, should be designated for the solid chemical waste stream.[4][7] It must be kept separate from liquid waste.[7]
-
Avoid Mixing: Do not mix this compound with incompatible wastes.[2][8] Store it separately from acids and bases.[8]
2. Packaging and Containment:
-
Primary Container: If possible, collect waste this compound in its original container.[3] If the original container is not available, use a strong, sealable, and chemically compatible container.[2][4][8] Ensure the container is in good condition with a secure cap.[8]
-
Secondary Containment: Store waste containers in a designated secondary containment tray or bin to prevent the spread of material in case of a leak.[2][9]
3. Labeling:
-
Hazardous Waste Label: As soon as the first amount of waste is added to the container, affix a "Hazardous Waste" label.[6][9]
-
Content Identification: Clearly write the full chemical name, "this compound," and its CAS number (198545-46-9) on the label.[9] For mixtures, list all constituents and their approximate percentages.[4]
-
Contact Information: Include the name of the person responsible for the waste and the laboratory location.
4. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the labeled and sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]
-
Controlled Access: The SAA should be under the control of laboratory personnel and located at or near the point of waste generation.[9]
-
Regular Inspection: Inspect the SAA weekly for any signs of leaks or container degradation.[8]
5. Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Dispose of any gloves, lab coats, or other PPE contaminated with this compound as solid hazardous waste.[1]
-
Spill Cleanup Materials: Any absorbent materials used to clean up spills of this compound must also be collected and disposed of as hazardous waste.[2]
6. Arranging for Waste Pickup:
-
Contact Environmental Health and Safety (EHS): When the waste container is full, or as per your institution's guidelines, contact your facility's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[2]
-
Licensed Vendor: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal vendor.[1][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within their institutions.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
